18-Crown-6
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O6/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZNGIUYQVAUSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOCCOCCOCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058626 | |
| Record name | 18-Crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, odorless, hygroscopic liquid soluble in water and most organic solvents; [Ullmann] White crystals; [MSDSonline] | |
| Record name | 18-Crown-6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000667 [mmHg] | |
| Record name | 18-Crown-6 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2472 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
17455-13-9 | |
| Record name | 18-Crown-6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17455-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 18-Crown-6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017455139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18-Crown-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159836 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 18-Crown-6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-hexaoxacyclooctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 18-CROWN-6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63J177NC5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 18-Crown-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanisms and purification techniques for 18-crown-6, a macrocyclic polyether of significant interest in various fields of chemistry and drug development. This document details the prevalent Williamson ether synthesis and template-assisted methods, alongside purification strategies including distillation, recrystallization, and complex formation. Experimental protocols, quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of these methodologies.
Synthesis of this compound: Mechanisms and Protocols
The synthesis of this compound is most commonly achieved through a modification of the Williamson ether synthesis. This method involves the reaction of an alcohol with an alkyl halide in the presence of a base. A notable improvement to this classical approach is the use of a metal cation as a template to promote the cyclization reaction, thereby increasing the yield of the desired macrocycle.
Modified Williamson Ether Synthesis (Template-Assisted)
The most widely adopted synthesis of this compound involves the reaction of triethylene glycol and 1,2-bis(2-chloroethoxy)ethane in the presence of a potassium base, typically potassium hydroxide. The potassium ion acts as a template, organizing the linear polyether chains into a circular conformation that facilitates the final ring-closing step.[1][2]
The overall reaction is as follows: (CH₂OCH₂CH₂Cl)₂ + (CH₂OCH₂CH₂OH)₂ + 2 KOH → (CH₂CH₂O)₆ + 2 KCl + 2 H₂O[1]
Mechanism:
The synthesis proceeds via a nucleophilic substitution (SN2) mechanism.[3] The potassium hydroxide deprotonates the terminal hydroxyl groups of the triethylene glycol, forming a potassium alkoxide. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of 1,2-bis(2-chloroethoxy)ethane and displacing the chloride leaving group. The potassium cation coordinates with the oxygen atoms of the growing polyether chain, holding it in a favorable conformation for the intramolecular cyclization to occur.
A diagram illustrating the template-assisted Williamson ether synthesis of this compound is provided below.
Experimental Protocol for this compound Synthesis
The following protocol is adapted from a well-established procedure for the synthesis of this compound.[4][5]
Materials:
-
Triethylene glycol
-
1,2-bis(2-chloroethoxy)ethane
-
Potassium hydroxide (85%)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of potassium hydroxide in water is prepared and allowed to cool.
-
Triethylene glycol is dissolved in THF in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel.
-
The potassium hydroxide solution is added to the triethylene glycol solution with vigorous stirring.
-
A solution of 1,2-bis(2-chloroethoxy)ethane in THF is added to the reaction mixture.
-
The mixture is heated to reflux and stirred for 18-24 hours.
-
After cooling, the bulk of the THF is removed under reduced pressure.
-
The resulting slurry is diluted with dichloromethane and filtered to remove inorganic salts.
-
The organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield crude this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Triethylene glycol : 1,2-bis(2-chloroethoxy)ethane) | 1:1 | [6] |
| Molar Ratio (Triethylene glycol : Potassium hydroxide) | 1:2 to 1:4 | [6] |
| Crude Yield | 38-44% | [4][5] |
Purification of this compound
Crude this compound contains unreacted starting materials and polymeric byproducts.[4] Several techniques are employed to obtain high-purity this compound.
Distillation
Vacuum distillation is an effective method for the initial purification of this compound.[1] It is important to carry out the distillation at the lowest possible pressure to avoid decomposition.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Boiling Point | 116 °C at 0.2 Torr | [1] |
| Collection Temperature Range (Crude) | 100–167 °C at 0.2 mm | [4][5] |
Recrystallization from Acetonitrile
A highly effective method for purifying this compound involves the formation of a crystalline complex with acetonitrile.[4][5] this compound is dissolved in hot acetonitrile and upon cooling, a white crystalline complex precipitates, leaving impurities in the solution. The acetonitrile is subsequently removed under vacuum to yield pure this compound.
Experimental Protocol for Recrystallization:
-
Crude this compound is dissolved in a minimal amount of hot acetonitrile.
-
The solution is allowed to cool to room temperature with vigorous stirring to induce crystallization.
-
The flask is then placed in a freezer for 24-48 hours to maximize precipitation.
-
The crystalline complex is collected by rapid filtration and washed with a small amount of cold acetonitrile.
-
The acetonitrile is removed from the complex under high vacuum with gentle heating to afford pure this compound.[4][5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield from Recrystallization | 56-66% (from crude) | [4][5] |
| Melting Point (Pure) | 38–39.5 °C | [4][5] |
A workflow for the purification of this compound is depicted in the following diagram.
Other Purification Techniques
-
Complexation with Metal Salts: A method has been developed for the isolation and purification of crown ethers by forming insoluble complexes with metal salts of 1,n-alkanedisulfonic acids. This technique has been shown to provide a higher yield of pure this compound compared to conventional workups involving distillation.[7]
-
Chromatography: Flash chromatography can be employed for the purification of crown ethers, particularly for derivatives with varying polarities.[8]
-
Formation of an Alkalide Salt: For obtaining rigorously dry this compound, the compound can be dissolved in THF followed by the addition of NaK to form the alkalide salt [K(this compound)]Na.[1]
Summary of Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.
Table 1: Synthesis of this compound
| Parameter | Value | Reference |
| Molar Ratio (Triethylene glycol : 1,2-bis(2-chloroethoxy)ethane) | 1:1 | [6] |
| Molar Ratio (Triethylene glycol : Potassium hydroxide) | 1:2 to 1:4 | [6] |
| Reaction Time | 18-24 hours | [4][5] |
| Crude Yield | 38-44% | [4][5] |
Table 2: Purification of this compound
| Parameter | Value | Reference |
| Boiling Point (0.2 Torr) | 116 °C | [1] |
| Melting Point (Pure) | 38–39.5 °C | [4][5] |
| Yield from Recrystallization (from crude) | 56-66% | [4][5] |
| Yield from Complexation with Ba salt (from crude) | 34% (vs. 25% for distillation) | [7] |
Table 3: Physical Properties of this compound
| Property | Value | Reference |
| Molar Mass | 264.32 g/mol | [1] |
| Density | 1.237 g/cm³ | [1] |
| Solubility in Water | 75 g/L | [1] |
Conclusion
The synthesis of this compound via a template-assisted Williamson ether synthesis is a robust and widely used method. While the initial synthesis provides a moderate yield of the crude product, subsequent purification is crucial for obtaining high-purity material. A combination of vacuum distillation and recrystallization from acetonitrile is a highly effective and commonly employed purification strategy. For specific applications requiring ultra-dry conditions or for challenging separations, alternative purification methods such as complexation with metal salts or chromatography can be utilized. This guide provides the necessary technical details for researchers and professionals to successfully synthesize and purify this compound for a variety of applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 6. CN103275059A - Method for preparing 18-crown ether-6 - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. santaisci.com [santaisci.com]
The Inner Workings of a Molecular Shuttle: A Technical Guide to Phase Transfer Catalysis with 18-Crown-6
For Researchers, Scientists, and Drug Development Professionals
Phase transfer catalysis (PTC) has emerged as a powerful tool in organic synthesis, enabling reactions between reagents in immiscible phases. At the heart of many efficient PTC systems lies the macrocyclic polyether 18-crown-6, a molecule renowned for its remarkable ability to selectively bind and transport cations across phase boundaries. This in-depth technical guide elucidates the core mechanism of phase transfer catalysis using this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes to empower researchers in their synthetic endeavors.
The Core Mechanism: Encapsulation and Anion Activation
The efficacy of this compound as a phase transfer catalyst stems from its unique structure—a cyclic arrangement of six ethylene oxide units. This creates a central cavity with a diameter of 2.6-3.2 Å, which is ideally suited for encapsulating specific cations, most notably the potassium ion (K⁺).[1] The mechanism can be dissected into a series of equilibrium steps:
-
Cation Complexation: The oxygen atoms lining the interior of the this compound ring create a polar, hydrophilic environment. These oxygen atoms act as Lewis bases, donating their lone pairs of electrons to coordinate with a metal cation from an aqueous or solid phase. This host-guest interaction is highly selective, with the stability of the complex being dependent on the match between the cation's ionic radius and the crown ether's cavity size.[2][3]
-
Formation of a Lipophilic Complex: The exterior of the this compound molecule is nonpolar and hydrocarbon-like, rendering the [cation⊂this compound]⁺ complex soluble in organic solvents.[1] This lipophilicity is the key to its function as a phase transfer agent.
-
Anion Transport: To maintain charge neutrality, the complexed cation is accompanied by its counter-anion into the organic phase. This process effectively shuttles the anion from a phase where it is unreactive (e.g., an aqueous solution or a solid crystal lattice) into the organic phase where the substrate resides.
-
Anion Activation and Reaction: Once in the organic phase, the anion is poorly solvated and only loosely associated with the large, diffuse [cation⊂this compound]⁺ complex. This results in a "naked" or highly reactive anion, which can then readily participate in the desired organic reaction, such as nucleophilic substitution or oxidation.[4]
-
Catalyst Regeneration: After the reaction, the newly formed inorganic salt, complexed with the this compound, can return to the initial phase, allowing the crown ether to be released and participate in another catalytic cycle.
This catalytic cycle is a dynamic process governed by a series of equilibria, as illustrated in the following diagram.
References
An In-depth Technical Guide to Crown Ethers and the Significance of 18-Crown-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of crown ethers, a class of macrocyclic polyethers that have revolutionized various fields of chemistry and biochemistry. We will delve into their serendipitous discovery, fundamental principles of host-guest chemistry, and focus specifically on the archetypal and highly significant member, 18-crown-6. This document details its synthesis, cation binding properties, and pivotal applications, supported by quantitative data, detailed experimental protocols, and logical diagrams to elucidate key processes.
Introduction: The Dawn of Host-Guest Chemistry
Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups.[1] The most common crown ethers are cyclic oligomers of ethylene oxide, with the repeating unit being ethyleneoxy (–CH₂CH₂O–).[1] Their name, coined by Charles J. Pedersen, stems from the resemblance of the molecule's structure when complexed with a cation to a crown sitting on a head.[1]
The discovery of crown ethers in 1967 by Pedersen, a chemist at DuPont, was a landmark event in chemistry.[1][2] While attempting to synthesize a complexing agent for divalent cations, he isolated a crystalline by-product that, unexpectedly, showed a remarkable affinity for potassium cations.[1][3] This serendipitous finding of dibenzo-18-crown-6 marked the birth of macrocyclic and supramolecular chemistry, establishing the foundational principles of molecular recognition and host-guest chemistry.[4][5] This work was of such fundamental importance that Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987.[1][4]
The significance of crown ethers lies in their unique ability to selectively bind specific cations within their central cavity. The interior of the ring is lined with electron-rich oxygen atoms, creating a hydrophilic environment ideal for coordinating with positively charged ions.[6] Conversely, the exterior of the ring is composed of ethylene groups, rendering it hydrophobic and enabling the entire complex to dissolve in nonpolar organic solvents.[7][8] This dual characteristic is the key to many of their applications.
The Archetype: this compound
Among the family of crown ethers, this compound is one of the most studied and utilized. Its structure consists of an 18-membered ring containing six oxygen atoms.[5] This specific arrangement creates a cavity with an estimated diameter of 2.6–3.2 Å, which is an ideal fit for the potassium cation (K⁺), whose ionic diameter is approximately 2.66 Å.[7] This "size-fit" relationship is a primary determinant of its remarkable binding selectivity.
Physicochemical Properties
This compound is a white, hygroscopic crystalline solid at room temperature.[5] It is notable for its solubility in water and a wide range of organic solvents.[9][10] Key quantitative properties are summarized in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | 1,4,7,10,13,16-Hexaoxacyclooctadecane | [5][9] |
| Chemical Formula | C₁₂H₂₄O₆ | [5] |
| Molar Mass | 264.315 g/mol | [5] |
| Melting Point | 37 to 40 °C (310 to 313 K) | [5] |
| Boiling Point | 116 °C (at 0.2 Torr) | [5] |
| Density | 1.237 g/cm³ | [5] |
| Cavity Diameter | 2.6 - 3.2 Å | [7] |
| Solubility in Water | 75 g/L | [5] |
| Solubility (General) | Soluble in most organic solvents | [9][10] |
Cation Binding Selectivity
The defining feature of this compound is its high affinity for the potassium cation. The six oxygen atoms, spaced symmetrically within the ring, can effectively coordinate with the K⁺ ion, replacing its hydration shell. This complexation is a delicate balance of factors including the relative sizes of the cation and the crown ether's cavity, the charge density of the cation, and the nature of the solvent. The stability of these complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates stronger binding.
| Cation | Ionic Diameter (Å) | log K (Methanol) | log K (Water) | log K (Acetone) |
| Li⁺ | 1.20 | 1.70 | 0.3 | 1.5 |
| Na⁺ | 1.90 | 4.32 | 0.8 | 4.6 |
| K⁺ | 2.66 | 6.08 | 2.03 | 6.0 |
| Rb⁺ | 2.96 | 5.23 | 1.56 | 5.2 |
| Cs⁺ | 3.38 | 4.61 | 0.99 | 4.6 |
| NH₄⁺ | 2.86 | 4.14 | 1.19 | - |
Note: Ionic diameter values can vary slightly depending on the measurement method and coordination number. Log K values are compiled from multiple sources and represent typical reported values.[6][7][11]
Key Applications and Significance
The ability of this compound to selectively complex cations and solubilize them in organic media underpins its widespread use, particularly as a phase-transfer catalyst.
Phase-Transfer Catalysis (PTC)
Many organic reactions require the interaction of an ionic salt (often a nucleophile or an oxidizing agent) with an organic substrate. A major challenge is that these reactants often have mutually exclusive solubilities; the salt is soluble in a polar phase (like water) while the organic substrate is soluble in a nonpolar organic phase.
This compound overcomes this barrier by acting as a phase-transfer agent. It complexes the cation of the salt (e.g., K⁺ from KMnO₄). The resulting [K(this compound)]⁺ complex has a hydrophobic exterior, allowing it to be extracted into the organic phase, dragging the anion (e.g., MnO₄⁻) along with it. This "naked" anion in the organic phase is poorly solvated and thus becomes a remarkably potent nucleophile or oxidant, dramatically accelerating reaction rates.[7][8] A classic example is the solubilization of potassium permanganate in benzene, creating a powerful oxidizing solution known as "purple benzene".[5][7]
Applications in Drug Development and Research
While primarily a tool in synthesis, the principles demonstrated by this compound have implications for biomedical research:
-
Ionophore Activity: By facilitating the transport of ions across hydrophobic barriers, crown ethers serve as models for natural ionophores, which are crucial for maintaining ion gradients across biological membranes.[8][12]
-
Drug Delivery: The host-guest concept is being explored for drug delivery systems, where a carrier molecule can encapsulate a drug, modify its solubility, and facilitate its transport to a target site.[12]
-
Radiopharmaceuticals: The strong and selective chelation properties are applied in the production of radiotracers for diagnostic imaging, where a radioactive metal ion must be stably bound to a targeting molecule.[12]
Experimental Protocols
Synthesis of this compound (Modified Williamson Ether Synthesis)
This procedure is adapted from the reliable method published in Organic Syntheses. It involves the potassium-ion templated cyclization of triethylene glycol and 1,2-bis(2-chloroethoxy)ethane. The potassium ion acts as a template, organizing the reactants into a conformation that favors the formation of the 18-membered ring.
Materials:
-
Triethylene glycol
-
1,2-bis(2-chloroethoxy)ethane
-
Potassium hydroxide (85%)
-
Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Acetonitrile
-
3-L three-necked flask, mechanical stirrer, reflux condenser, addition funnel
Procedure:
-
Reaction Setup: Charge the 3-L flask with 112.5 g (0.75 mol) of triethylene glycol and 600 mL of THF.
-
Base Addition: Begin stirring and add a solution of 109 g (1.65 mol) of 85% KOH dissolved in 70 mL of water. The solution will warm slightly.
-
Alkylation: After stirring vigorously for approximately 15 minutes, add a solution of 140.3 g (0.75 mol) of 1,2-bis(2-chloroethoxy)ethane in 100 mL of THF in a steady stream via the addition funnel.
-
Reflux: Heat the mixture to reflux and maintain vigorous stirring for 18–24 hours.
-
Workup (Part 1): Allow the solution to cool to room temperature. Remove the bulk of the THF under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the resulting thick, brown slurry with 500 mL of dichloromethane and filter through a glass frit to remove the potassium chloride salts. Wash the collected salts with additional dichloromethane.
-
Drying and Concentration: Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter off the drying agent and evaporate the solvent to a minimum volume.
-
Distillation: Distill the crude product under high vacuum (e.g., 0.2 mm Hg). Collect the fraction boiling between 100–167 °C.
-
Purification: To 50 g of the crude, distilled product, add 100 mL of acetonitrile. Heat the slurry to dissolve the material, then stir vigorously as it cools to room temperature, allowing the fine white crystals of the this compound-acetonitrile complex to precipitate.
-
Isolation: Cool the flask in a freezer for 24-48 hours to maximize precipitation. Collect the solid complex by rapid filtration and wash with a small amount of cold acetonitrile.
-
Final Product: Transfer the hygroscopic crystals to a round-bottomed flask and remove the acetonitrile under high vacuum with gentle warming (~35 °C) for 2–3 hours. The pure, colorless this compound will remain.
Phase-Transfer Catalyzed Oxidation of an Alkene
This representative protocol describes the oxidation of an alkene (e.g., cyclohexene) to a cis-diol using potassium permanganate solubilized in an organic solvent by this compound.
Materials:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
This compound
-
Benzene or Toluene
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane or Ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask, magnetic stirrer, reflux condenser
Procedure:
-
Catalyst Solution ("Purple Benzene"): In a round-bottomed flask equipped with a magnetic stirrer, add 1.0 g of potassium permanganate and 0.2 g of this compound to 50 mL of benzene. Stir vigorously for 10-15 minutes. The benzene will develop an intense purple color as the [K(this compound)]⁺MnO₄⁻ complex forms and dissolves.
-
Reaction: To the stirred purple solution, add 1.0 mL of cyclohexene dropwise. A brown precipitate of manganese dioxide (MnO₂) will begin to form.
-
Reaction Conditions: For cold conditions (leading to the diol), stir the reaction at room temperature and monitor by TLC until the cyclohexene is consumed. For harsher, oxidative cleavage conditions, the reaction can be gently heated to reflux.[3][13][14]
-
Quenching: After the reaction is complete (disappearance of purple color and starting material), cool the mixture and quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the brown MnO₂ dissolves and the solution becomes colorless.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product (cyclohexane-1,2-diol). The product can be further purified by recrystallization or chromatography.
Safety and Handling
Crown ethers, including this compound, should be handled with care as their toxicological properties are not fully elucidated. They may be readily absorbed through the skin and have been reported to cause central nervous system effects in acute toxicity studies.[7]
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat when handling.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Storage: this compound is hygroscopic; store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a cornerstone molecule in supramolecular chemistry. Its discovery not only introduced a new class of compounds but also a new way of thinking about molecular interactions. Its elegant structure, perfectly pre-organized for the complexation of potassium, provides a powerful demonstration of the principles of molecular recognition. For researchers in organic synthesis and drug development, this compound remains an indispensable tool for catalysis and a foundational model for the design of more complex host-guest systems, ionophores, and targeted delivery vehicles. Its significance extends far beyond its initial discovery, continuing to inspire innovations in chemistry and medicine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. acs.org [acs.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. Alkali metal - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. webassign.net [webassign.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 11. Ionic radius - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. savemyexams.com [savemyexams.com]
- 14. cognitoedu.org [cognitoedu.org]
The Solubility of 18-Crown-6 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 18-crown-6 in various organic solvents. This information is critical for a wide range of applications, including phase-transfer catalysis, the formulation of drug delivery systems, and the design of novel analytical methods. This document presents available solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Units |
| Water | Not Specified | 75 | g/L[1][2] |
| Benzene | Not Specified | Soluble | -[3] |
| Acetone | Not Specified | Soluble | -[3] |
| Chloroform | Not Specified | Soluble | -[3] |
| Chloroform | Not Specified | Slightly Soluble | - |
| Methanol | Not Specified | Very Slightly Soluble | - |
| Acetonitrile | High | Soluble | - |
| Acetonitrile | Low | Less Soluble | - |
| Tetrahydrofuran (THF) | Not Specified | Soluble | -[1] |
Note: The qualitative descriptions "Soluble", "Slightly Soluble", and "Very Slightly Soluble" are based on general statements in chemical literature. The solubility in acetonitrile is inferred from its common use as a recrystallization solvent for this compound.[1]
Experimental Protocols for Solubility Determination
The determination of the solubility of this compound in an organic solvent can be achieved through various experimental methods. The isothermal shake-flask method is a widely accepted technique for obtaining equilibrium solubility data. The concentration of the resulting saturated solution can then be determined using a suitable analytical method, such as UV-Vis spectrophotometry or gas chromatography (GC).
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute (this compound) with the solvent at a constant temperature until the solution is saturated.
Materials:
-
This compound (high purity)
-
Solvent of interest (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the vials for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and may range from 24 to 72 hours. Preliminary studies are recommended to determine the optimal equilibration time.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature environment for several hours (typically 2-4 hours) to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilution: Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method to be used.
-
Quantification: Determine the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., UV-Vis spectrophotometry or Gas Chromatography).
-
Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility is typically expressed in g/100g of solvent or mol/L.
Analytical Quantification: UV-Vis Spectrophotometry
For solvents in which this compound exhibits UV absorbance, a quantitative determination can be performed. Since this compound itself does not have a strong chromophore, this method is more applicable to its derivatives or when a complexing agent that forms a colored species is used. However, for the purpose of a general protocol, the steps are outlined below.
Procedure:
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Measure the absorbance of the diluted, saturated solution prepared using the isothermal shake-flask method.
-
Concentration Determination: Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor.
Analytical Quantification: Gas Chromatography (GC)
Gas chromatography is a more universally applicable method for the quantification of this compound in various organic solvents.
Procedure:
-
Instrument Conditions:
-
Column: A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).
-
Injector Temperature: Typically 250 °C.
-
Detector: Flame Ionization Detector (FID) is commonly used. Detector temperature is typically set to 280-300 °C.
-
Oven Temperature Program: An initial temperature of around 150 °C, held for a few minutes, followed by a ramp up to 250-280 °C at a rate of 10-20 °C/min. The final temperature should be held for several minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. It is also advisable to use an internal standard.
-
Calibration Curve: Inject the standard solutions into the GC and record the peak areas. Plot a calibration curve of the peak area ratio (this compound to internal standard) versus the concentration of this compound.
-
Sample Analysis: Inject the diluted, saturated solution (containing the internal standard) into the GC.
-
Concentration Determination: From the calibration curve, determine the concentration of this compound in the diluted sample.
-
Solubility Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the experimental procedures described above.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Logical Flow for Analytical Quantification.
References
Spectroscopic Analysis and Characterization of 18-Crown-6: A Technical Guide
Executive Summary: 18-crown-6 is a macrocyclic polyether renowned for its ability to selectively form stable complexes with cations, particularly potassium (K⁺).[1] This property makes it an invaluable tool in various scientific fields, including phase-transfer catalysis, drug delivery, and sensor development. A thorough understanding of its structural and electronic properties, both in its free state and when complexed, is paramount for its effective application. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze and characterize this compound: Nuclear Magnetic Resonance (NMR), Vibrational (Infrared and Raman) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound. Due to the molecule's high degree of symmetry in its free form, its NMR spectra are remarkably simple, consisting of single sharp signals.
Proton (¹H) NMR Spectroscopy
In its free state, all 24 protons on the ethylene bridges of the this compound ring are chemically and magnetically equivalent. This results in a single, sharp peak in the ¹H NMR spectrum.[2] Upon complexation with a cation, changes in the conformation of the crown ether and the induced electronic effects can lead to shifts in this resonance, providing valuable information about the binding event.
Carbon-13 (¹³C) NMR Spectroscopy
Similarly, the 12 carbon atoms of the free this compound molecule are all chemically equivalent, giving rise to a single signal in the ¹³C NMR spectrum. This signal's position is also sensitive to the host-guest complexation and the solvent environment.
Quantitative NMR Data
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H | CDCl₃ | 3.67 | Singlet | [3] |
| ¹H | CCl₄ | 3.56 | Singlet | [2] |
| ¹³C | CDCl₃ | 70.79 | Singlet | [4][5] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.
-
For Complexation Studies: Prepare a stock solution of this compound and a separate stock solution of the metal salt (e.g., potassium chloride) of known concentrations. Titrate the this compound solution with aliquots of the metal salt solution directly in the NMR tube, acquiring a spectrum after each addition.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Data Acquisition: Acquire the ¹H spectrum, typically requiring 8-16 scans. For ¹³C, a greater number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of the isotope.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of the molecular bonds within this compound. These techniques are particularly sensitive to the molecule's conformation.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a very strong and characteristic absorption band corresponding to the asymmetric stretching of the C-O-C ether linkages.[6] The position and shape of this band are highly sensitive to the conformation of the crown ether ring, which changes significantly upon complexation with a metal cation.[7]
Raman Spectroscopy
Raman spectroscopy is complementary to IR and is particularly useful for studying the symmetric vibrations of the crown ether framework. Specific Raman bands can be used as markers for complex formation. For instance, in complexes with potassium ions, a characteristic band appears around 870 cm⁻¹, which is attributed to a combination of CH₂ rocking and C-O-C stretching modes.[8]
Quantitative Vibrational Data
| Technique | Wavenumber (cm⁻¹) | Assignment | Notes |
| IR | ~2889 | ν(C-H) | C-H stretching |
| IR | ~1470 | δ(CH₂) | CH₂ scissoring/bending |
| IR | ~1360 | δ(CH₂) | CH₂ wagging |
| IR | ~1250 | δ(CH₂) | CH₂ twisting |
| IR | ~1107 - 1119 | νₐₛ(C-O-C) | Asymmetric C-O-C stretching, very strong.[6] |
| Raman | ~2960 | ν(C-H) | C-H stretching |
| Raman | ~1477 / 1464 | δ(CH₂) | CH₂ scissoring/bending[9] |
| Raman | ~1132 - 1139 | ν(C-O), ν(C-C) | C-O and C-C stretching modes.[9][10] |
| Raman | ~870 | CH₂ rock + ν(C-O-C) | Characteristic band in K⁺ complexes.[8] |
| Raman | ~833 / 825 | CH₂ rocking | Methylene rocking modes.[9] |
Experimental Protocol: Vibrational Spectroscopy
-
FT-IR Spectroscopy:
-
Sample Preparation: For solid samples, mix a small amount of this compound with dry potassium bromide (KBr) powder and press into a transparent pellet. Alternatively, a spectrum can be obtained from a thin film by melting the sample between two salt plates (e.g., NaCl or KBr) or by casting a solution onto a plate and evaporating the solvent.
-
Data Acquisition: Place the sample in the beam path of an FT-IR spectrometer. Collect a background spectrum (of air or the pure KBr pellet) first, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid or liquid sample onto a microscope slide or into a quartz cuvette.
-
Data Acquisition: Use a Raman spectrometer equipped with a laser source (e.g., 632.8 nm He-Ne or 785 nm diode laser).[8][11] Focus the laser onto the sample and collect the scattered light. Acquisition times and laser power may need to be optimized to prevent sample degradation while achieving a good signal.
-
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for confirming the molecular weight of this compound and studying the stoichiometry of its non-covalent complexes with cations.
-
Electron Ionization (EI): This hard ionization technique is suitable for the pure compound, providing a clear molecular ion peak and a characteristic fragmentation pattern.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for studying host-guest complexes. Solutions containing this compound and a metal salt can be analyzed directly, allowing for the detection of the intact [this compound + Cation]⁺ complex.[12]
Quantitative Mass Spectrometry Data
| Technique | m/z Value | Assignment / Possible Fragment |
| EI | 264 | [M]⁺ (Molecular Ion) |
| EI | 89 | [C₄H₉O₂]⁺ |
| EI | 45 | [C₂H₅O]⁺ |
| ESI | 303.1 | [M+K]⁺ (Complex with Potassium) |
| ESI | 287.1 | [M+Na]⁺ (Complex with Sodium) |
Note: The exact m/z values for complexes will depend on the specific cation and its isotopes.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
For EI-MS: Dissolve a small amount of this compound in a volatile organic solvent like methanol or dichloromethane.
-
For ESI-MS: Prepare a dilute solution (e.g., 1-10 µM) of this compound and the metal salt of interest (e.g., KCl) in a solvent mixture such as methanol/water.
-
-
Sample Introduction: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe might be used. For ESI, the solution is infused at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For ESI, optimize the source parameters (e.g., spray voltage, capillary temperature) to maximize the signal of the complex and minimize fragmentation.
UV-Visible (UV-Vis) Spectroscopy
Unmodified this compound is a saturated polyether and lacks chromophores that absorb light in the typical UV-Vis range (200-800 nm). Therefore, it is transparent and does not have a characteristic UV-Vis spectrum. However, this technique becomes highly valuable for:
-
Studying Chromophoric Derivatives: Analyzing derivatives such as Dibenzo-18-crown-6, which contains benzene rings that absorb UV light.[13][14]
-
Investigating Complexation: Monitoring changes in the UV-Vis spectrum of a guest molecule (a chromophore) upon addition of this compound. This allows for the determination of binding constants and stoichiometry.[15]
Experimental Protocol: UV-Vis Complexation Study
-
Sample Preparation: Prepare a solution of the chromophoric guest molecule at a fixed concentration in a suitable solvent (e.g., water, DMSO/water).[15] The concentration should be chosen to give an absorbance value within the linear range of the spectrophotometer (typically 0.1-1.0).
-
Titration: Record the initial UV-Vis spectrum of the guest solution. Then, add successive, small aliquots of a concentrated this compound solution, recording a new spectrum after each addition.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of this compound. The resulting binding isotherm can be fitted to an appropriate model (e.g., 1:1 binding) to calculate the association constant (Kₐ).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the spectroscopic characterization processes.
Caption: General workflow for the spectroscopic characterization of this compound.
Caption: Workflow for an NMR titration experiment to study cation complexation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound (17455-13-9) 13C NMR spectrum [chemicalbook.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. avestia.com [avestia.com]
The Crown Jewel of Host-Guest Chemistry: A Theoretical and Computational Deep Dive into 18-Crown-6
For Immediate Release
This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to investigate the host-guest chemistry of 18-crown-6. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details experimental protocols, and visualizes complex workflows to offer a comprehensive understanding of this remarkable macrocycle.
Introduction: The Enduring Allure of this compound
Since its discovery by Charles Pedersen, this compound has captivated chemists with its exceptional ability to selectively bind cations, most notably the potassium ion (K⁺). This selectivity, governed by the "size-fit" concept where the cation diameter closely matches the cavity of the crown ether, has paved the way for its use in diverse applications, from phase-transfer catalysis to the development of novel drug delivery systems.[1] The intricate dance between host and guest is governed by a delicate balance of non-covalent interactions, including ion-dipole, hydrogen bonding, and van der Waals forces. Understanding these interactions at a molecular level is paramount for designing new host-guest systems with tailored properties.
Computational chemistry has emerged as an indispensable tool for elucidating the structural, energetic, and dynamic aspects of this compound complexes. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide unparalleled insights into binding energies, conformational changes, and the influence of the solvent environment.[2] This guide will delve into these computational approaches and their experimental validation, offering a holistic view of the current state of research in this vibrant field.
Computational Approaches to this compound Host-Guest Chemistry
The study of this compound and its complexes heavily relies on a synergistic relationship between theoretical calculations and experimental validations. This section outlines the primary computational methods employed and the experimental techniques used to corroborate theoretical findings.
Theoretical Framework
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is particularly effective for determining the geometries and binding energies of host-guest complexes.[2][3] By approximating the electron density, DFT provides a balance between computational cost and accuracy, making it a workhorse for studying these systems. Common applications include optimizing the structures of this compound complexes with various cations and calculating their binding affinities.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular systems over time. By solving Newton's equations of motion for a collection of atoms, MD can reveal the conformational flexibility of this compound, the dynamics of guest binding and unbinding, and the role of solvent molecules in the complexation process. These simulations are crucial for understanding the thermodynamic and kinetic aspects of host-guest interactions in realistic environments.
The general workflow for a computational study of this compound host-guest binding is depicted below:
Experimental Validation
Theoretical predictions are only as valuable as their experimental validation. Several key techniques are used to probe the thermodynamics and kinetics of this compound complexation.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying host-guest interactions in solution.[7] By monitoring changes in the chemical shifts of the host or guest nuclei upon complexation, one can determine the binding constant and gain insights into the structure of the complex. Both ¹H and ¹³C NMR are commonly used, and for certain cations, such as ²³Na or ³⁹K, direct observation of the guest nucleus is possible.
Quantitative Data Summary
The following tables summarize key quantitative data from various theoretical and experimental studies on this compound and its derivatives.
Calculated Binding Energies of this compound with Alkali Metal Cations (Gas Phase)
| Cation | Computational Method | Binding Energy (kcal/mol) | Reference |
| Li⁺ | DFT | -38.5 | [2] |
| Na⁺ | DFT | -28.9 | [2] |
| K⁺ | DFT | -23.1 | [2] |
| Rb⁺ | DFT | -19.8 | [2] |
| Cs⁺ | DFT | -16.9 | [2] |
Experimental Thermodynamic Parameters for Cation Binding by this compound in Aqueous Solution
| Cation | log K | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Temperature (K) | Reference |
| K⁺ | 2.03 | -2.77 | -6.21 | -3.44 | 298.15 | [8] |
| Tl⁺ | 2.29 | -3.12 | -5.73 | -2.61 | 298.15 | [8] |
| Sr²⁺ | 2.72 | -3.71 | -3.49 | 0.22 | 298.15 | [8] |
| Ba²⁺ | 3.87 | -5.28 | -7.21 | -1.93 | 298.15 | [8] |
| Pb²⁺ | 4.27 | -5.82 | -8.10 | -2.28 | 298.15 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound host-guest chemistry.
Isothermal Titration Calorimetry (ITC) Protocol for this compound and Cation Binding
-
Solution Preparation:
-
Prepare a solution of this compound (typically in the low millimolar range, e.g., 1-5 mM) in deionized water or a suitable buffer.
-
Prepare a solution of the cation salt (e.g., KCl, BaCl₂) at a concentration approximately 10-20 times that of the this compound solution. Ensure the solvent is identical to that of the crown ether solution to minimize heats of dilution.
-
Degas both solutions for at least 10 minutes prior to the experiment to prevent bubble formation in the calorimeter cell.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and syringe with the experimental solvent.
-
Load the this compound solution into the sample cell (typically ~1.4 mL for standard calorimeters).
-
Load the cation solution into the injection syringe (typically ~250-300 µL).
-
Set the experimental temperature (e.g., 298.15 K) and allow the system to equilibrate.
-
-
Titration:
-
Perform an initial small injection (e.g., 1-2 µL) to account for diffusion from the syringe tip; this data point is typically discarded during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 10 µL each) with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per injection.
-
Correct for heats of dilution by performing a control experiment where the cation solution is injected into the solvent alone.
-
Fit the corrected data to a suitable binding model (e.g., a one-site binding model) to determine the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
The logical flow of an ITC experiment is illustrated below:
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calorimetric vs. van't Hoff binding enthalpies from isothermal titration calorimetry: Ba2+-crown ether complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tainstruments.com [tainstruments.com]
- 6. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. Thermodynamics of the interaction of this compound with K+, Ti+, Ba2+, Sr2+ and Pb2+ from 323.15 to 398.15 K - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
The Serendipitous Discovery of 18-Crown-6 and its Revolutionary Impact on Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the history, discovery, and profound impact of 18-crown-6, a pioneering macrocyclic polyether. We will explore the serendipitous nature of its discovery by Charles J. Pedersen and the subsequent revolution it ignited in the field of supramolecular chemistry. This guide provides an in-depth analysis of its unique cation-binding properties, supported by a comprehensive compilation of binding constant data. Furthermore, it details the experimental protocols for its synthesis and its application as a phase-transfer catalyst, a technique that has significantly influenced organic synthesis and, by extension, the drug development process.
A Fortuitous Discovery: The Birth of Crown Ethers
In the early 1960s, while working as a research chemist at DuPont, Charles J. Pedersen made a serendipitous discovery that would fundamentally alter the landscape of chemistry.[1] While attempting to synthesize a complexing agent for vanadium, he unexpectedly isolated a small quantity of a white, crystalline byproduct.[2][3] Intrigued by its unusual properties, Pedersen identified the compound as 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadecane, the first-ever "crown ether".[2] This cyclic polyether, later named dibenzo-18-crown-6, exhibited the remarkable ability to form stable complexes with alkali metal cations.[2] This discovery marked the dawn of supramolecular chemistry, the study of chemical systems composed of a discrete number of assembled molecular subunits or components. For his pioneering work, Pedersen, along with Donald J. Cram and Jean-Marie Lehn, was awarded the Nobel Prize in Chemistry in 1987.[4]
The naming convention for crown ethers, "x-crown-y," was established by Pedersen, where 'x' represents the total number of atoms in the ring and 'y' denotes the number of oxygen atoms.[5] Thus, this compound refers to an 18-membered ring containing six oxygen atoms.[5]
The Key to a Crown's Power: Cation Binding and Selectivity
The defining characteristic of this compound and other crown ethers is their ability to selectively bind specific cations. This selectivity is primarily governed by the "size-fit" relationship, where the cation that best fits into the central cavity of the crown ether forms the most stable complex. The cavity of this compound, with a diameter of 2.6-3.2 Å, is ideally suited to encapsulate the potassium ion (K⁺), which has an ionic diameter of 2.66 Å.[1][6] This strong and selective binding has profound implications for chemical reactions and processes.
The oxygen atoms lining the interior of the crown ether ring create a hydrophilic cavity, rich in electron density, which effectively solvates the encapsulated cation. The exterior of the ring, composed of ethylene bridges, is hydrophobic, allowing the entire complex to dissolve in nonpolar organic solvents. This unique property enables the transport of inorganic salts into organic phases, a critical function in many chemical transformations.
Quantitative Analysis of Cation Binding
The strength of the interaction between a crown ether and a cation is quantified by the binding constant (K), often expressed as its logarithm (log K). The following table summarizes the binding constants of this compound with various cations in different solvents.
| Cation | Ionic Diameter (Å) | Solvent | Log K | Reference |
| Li⁺ | 1.20 | Methanol | 1.60 | |
| Na⁺ | 1.90 | Methanol | 4.30 | |
| K⁺ | 2.66 | Methanol | 6.10 | [7] |
| Rb⁺ | 2.96 | Methanol | 5.20 | |
| Cs⁺ | 3.38 | Methanol | 4.60 | |
| NH₄⁺ | 2.86 | Methanol | 4.14 | |
| Ca²⁺ | 1.98 | Methanol | 3.90 | |
| Sr²⁺ | 2.26 | Methanol | >5.5 | |
| Ba²⁺ | 2.68 | Methanol | >5.5 | |
| Pb²⁺ | 2.40 | Methanol | >5.0 |
Note: This table is a compilation from various sources and reaction conditions may vary.
Synthesis of this compound: Experimental Protocol
The original synthesis of this compound by Pedersen resulted in a very low yield.[4] However, subsequent modifications, such as the Williamson ether synthesis, have significantly improved the efficiency of its production.
Modified Williamson Ether Synthesis
This method involves the reaction of a diol with a dihalide in the presence of a base. The potassium cation acts as a template, organizing the reactants into a conformation that favors cyclization.
Materials:
-
Triethylene glycol
-
1,2-Bis(2-chloroethoxy)ethane
-
Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF)
-
Dichloromethane
-
Acetonitrile
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve triethylene glycol in THF.
-
Slowly add a concentrated aqueous solution of potassium hydroxide to the flask while stirring vigorously.
-
Add a solution of 1,2-bis(2-chloroethoxy)ethane in THF dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 18-24 hours.
-
After cooling, remove the THF by rotary evaporation.
-
Dilute the resulting slurry with dichloromethane and filter to remove the potassium chloride salt.
-
Wash the organic filtrate with water, dry over anhydrous magnesium sulfate, and evaporate the solvent.
-
The crude this compound can be purified by distillation under reduced pressure followed by recrystallization from acetonitrile.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. Effect of this compound on Oxytocin Stability in Aqueous Buffer Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acs.org [acs.org]
- 5. iipseries.org [iipseries.org]
- 6. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
The Crown Jewel of Supramolecular Chemistry: A Technical Guide to 18-Crown-6
An in-depth exploration of the fundamental principles, quantitative binding analysis, and experimental methodologies of 18-Crown-6, a foundational macrocycle in host-guest chemistry and beyond.
Introduction
In the realm of supramolecular chemistry, where the intricate dance of molecules governs the formation of complex, functional assemblies, few molecules hold as iconic a status as this compound. This cyclic polyether, with its simple yet elegant structure of six repeating ethylene oxide units, has been a cornerstone of host-guest chemistry since its discovery by Charles J. Pedersen, a feat that contributed to his 1987 Nobel Prize in Chemistry. Its remarkable ability to selectively bind cations, particularly the potassium ion (K⁺), has paved the way for advancements in fields ranging from phase-transfer catalysis to the development of sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the core principles of this compound, offering researchers, scientists, and drug development professionals a detailed resource on its synthesis, cation binding characteristics, the factors influencing complexation, and the experimental protocols used to elucidate these interactions.
Core Principles of this compound in Supramolecular Chemistry
The defining feature of this compound is its central cavity, lined with six oxygen atoms. These oxygen atoms, with their lone pairs of electrons, create a negatively polarized environment that is highly attractive to positively charged ions. The diameter of this cavity is estimated to be between 2.6 and 3.2 Ångstroms, a size that is remarkably complementary to the ionic radius of the potassium cation (approximately 2.76 Å). This "size-fit" relationship is a key determinant of the high selectivity of this compound for K⁺.
The interaction between this compound (the "host") and a cation (the "guest") is a classic example of host-guest chemistry. The cation is held within the cavity through a series of ion-dipole interactions with the oxygen atoms. This encapsulation effectively shields the cation from the surrounding solvent, a crucial factor in many of its applications.
Quantitative Analysis of Cation Binding
The strength of the interaction between this compound and a cation is quantified by the binding constant (K), often expressed as its logarithm (log K). A higher log K value indicates a more stable complex. The thermodynamics of this complexation are described by the changes in enthalpy (ΔH°) and entropy (ΔS°).
Binding Constants and Thermodynamic Data
The following tables summarize the binding constants and thermodynamic parameters for the complexation of this compound with various cations in different solvents.
| Cation | Ionic Radius (Å) | Solvent | Log K |
| Li⁺ | 0.76 | Methanol | 1.70 |
| Na⁺ | 1.02 | Methanol | 4.32 |
| K⁺ | 1.38 | Methanol | 6.10[1] |
| Rb⁺ | 1.52 | Methanol | 5.23 |
| Cs⁺ | 1.67 | Methanol | 4.61 |
| NH₄⁺ | 1.48 | Methanol | 4.14 |
| Ag⁺ | 1.15 | Methanol | 4.30 |
| Pb²⁺ | 1.19 | Methanol | >5.0 |
| Ba²⁺ | 1.35 | Methanol | 7.04 |
| Sr²⁺ | 1.18 | Methanol | 5.70 |
| Cation | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Na⁺ | Water | -17.6 | 1.7 |
| K⁺ | Water | -53.6 | -113 |
| Rb⁺ | Water | -47.3 | -113 |
| Cs⁺ | Water | -34.7 | -88 |
| NH₄⁺ | Water | -31.0 | -54 |
| Ba²⁺ | Water | -36.0 | -25 |
| Sr²⁺ | Water | -28.0 | -13 |
| Pb²⁺ | Water | -46.0 | -54 |
Factors Influencing Complexation
The stability of the this compound-cation complex is not solely dependent on the size-fit principle but is also significantly influenced by several other factors:
-
Solvent: The nature of the solvent plays a critical role. In polar, protic solvents like water, the solvent molecules themselves can strongly solvate the cations, competing with the crown ether for binding. In less polar, aprotic solvents, the cation is less solvated, leading to stronger complexation with the crown ether.
-
Anion: The counter-ion of the cationic guest can also affect complexation. "Naked" anions, which are poorly solvated, can form tight ion pairs with the complexed cation, influencing the overall stability.
-
Temperature: The thermodynamics of complexation, as shown by the enthalpy and entropy values, are temperature-dependent. For many systems, the complexation is enthalpically driven and entropically disfavored.
Experimental Protocols
A variety of techniques are employed to study the interaction between this compound and cations. Detailed methodologies for key experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (K), enthalpy change (ΔH°), and stoichiometry (n) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (typically in the micromolar range, e.g., 20 µM) in a suitable buffer.
-
Prepare a solution of the cation salt (e.g., KCl) in the identical buffer at a concentration 10-20 times that of the this compound solution (e.g., 200-400 µM).
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).
-
Load the this compound solution into the sample cell and the cation solution into the injection syringe.
-
Set the injection volume (e.g., 2-10 µL) and the spacing between injections (e.g., 150-180 seconds) to allow for a return to the baseline.
-
-
Data Acquisition and Analysis:
-
Perform an initial injection to account for any artifacts from the syringe insertion.
-
Carry out a series of injections of the cation solution into the this compound solution.
-
The raw data, a plot of heat change versus time, is integrated to yield a binding isotherm (a plot of heat change per injection versus the molar ratio of cation to this compound).
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K, ΔH°, and n).
-
Nuclear Magnetic Resonance (NMR) Titration
NMR spectroscopy can be used to monitor changes in the chemical environment of the this compound protons upon cation binding. These changes in chemical shift can be used to determine the binding constant.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., CD₃OD or CDCl₃) at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of the cation salt in the same deuterated solvent at a much higher concentration (e.g., 50-100 mM).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum of the this compound solution alone. The ethylene protons of this compound typically show a sharp singlet.
-
Add small aliquots of the concentrated cation solution to the NMR tube containing the this compound solution.
-
Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing.
-
-
Data Analysis:
-
Monitor the chemical shift of the this compound proton signal as a function of the added cation concentration.
-
Plot the change in chemical shift (Δδ) against the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a 1:1 binding model using non-linear regression analysis to determine the binding constant (K).
-
Single Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional structure of the this compound-cation complex in the solid state, including bond lengths and angles.
Methodology:
-
Crystal Growth:
-
Dissolve equimolar amounts of this compound and the metal salt in a suitable solvent or solvent mixture (e.g., methanol, acetonitrile).
-
Slowly evaporate the solvent at room temperature or use other crystallization techniques such as vapor diffusion or cooling to obtain single crystals.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and collecting the diffraction pattern at various orientations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, high-resolution structure of the complex.
-
Applications and Signaling Pathways
The unique properties of this compound have led to its application in a variety of scientific and technological domains.
Phase-Transfer Catalysis
This compound is an effective phase-transfer catalyst. It can solubilize an inorganic salt, which is typically insoluble in an organic solvent, by complexing the cation. This allows the "naked" anion to participate in a reaction in the organic phase.
Caption: Mechanism of phase-transfer catalysis using this compound.
Drug Delivery Systems
The ability of this compound to encapsulate cations can be harnessed in drug delivery. For instance, a drug containing a cationic group can be complexed with this compound to enhance its solubility in lipid membranes, thereby improving its bioavailability.
Caption: Workflow for an this compound based drug delivery system.
Logical Relationships in Cation Selectivity
The selectivity of this compound for different cations is a multifactorial phenomenon. The "size-fit" principle provides a good initial model, but other factors such as cation charge density and solvation energy play crucial roles.
Caption: Key factors governing the cation selectivity of this compound.
Conclusion
This compound remains a molecule of profound importance in supramolecular chemistry. Its elegant simplicity, coupled with its remarkable and selective binding properties, has made it an invaluable tool for chemists across various disciplines. From its foundational role in establishing the principles of host-guest chemistry to its practical applications in catalysis and medicine, this compound continues to inspire the design of new functional molecular systems. A thorough understanding of its fundamental principles, quantitative binding characteristics, and the experimental techniques used for its study, as detailed in this guide, is essential for any researcher seeking to harness the power of this remarkable macrocycle.
References
Methodological & Application
Application Notes and Protocols: The Use of 18-Crown-6 in Organic Synthesis
Introduction
18-Crown-6, with the IUPAC name 1,4,7,10,13,16-Hexaoxacyclooctadecane, is a macrocyclic polyether renowned for its ability to selectively complex metal cations.[1][2][3] Its name is derived from the 18 atoms that constitute its ring and the 6 oxygen atoms that are part of this structure.[2] The central cavity of the this compound molecule is ideally sized to encapsulate the potassium cation (K⁺), with which it forms a highly stable complex.[2][4] This unique property allows it to function as a highly effective phase-transfer catalyst (PTC), facilitating reactions between reagents that are otherwise immiscible.[1][4] By sequestering the cation, this compound solubilizes ionic salts in nonpolar organic solvents and enhances the reactivity of the corresponding anion, often referred to as a "naked" anion.[1][2][5] This catalytic action accelerates reaction rates and often improves yields in a variety of organic transformations.[1][6]
Key Applications in Organic Synthesis
The primary utility of this compound lies in its role as a phase-transfer catalyst for a range of reactions, including:
-
Nucleophilic Substitution Reactions (Sₙ2): this compound is widely used to accelerate Sₙ2 reactions involving anionic nucleophiles. By complexing with the counter-ion (typically K⁺), it solubilizes salts like potassium acetate, potassium cyanide, and potassium fluoride in aprotic organic solvents such as acetonitrile or benzene.[1][7] This solubilization leaves the anion "naked" and highly reactive, significantly increasing its nucleophilicity.[1] For example, potassium acetate becomes a much more potent nucleophile in the presence of this compound, enabling efficient conversion of alkyl halides to esters.[1]
-
Oxidation Reactions: A classic application is the use of potassium permanganate (KMnO₄) in nonpolar organic solvents.[1][2] Normally insoluble in solvents like benzene, KMnO₄ can be dissolved with the aid of this compound to create a solution known as "purple benzene."[1][3] This solution serves as a powerful oxidizing agent for a wide array of organic compounds, including alkenes.[1][2]
-
Generation of "Naked" Anions: The catalyst is instrumental in generating highly reactive, unassociated anions. This principle is crucial in reactions where the anion's reactivity is otherwise suppressed by strong ion-pairing.[1][5]
Mechanism of Phase-Transfer Catalysis
This compound facilitates the transfer of an ionic salt (e.g., KX, where X is the nucleophile) from a solid or aqueous phase into an organic phase where the substrate is dissolved.
-
Complexation: The crown ether's oxygen atoms coordinate with the potassium cation (K⁺), forming a stable host-guest complex, [K(this compound)]⁺.
-
Phase Transfer: The exterior of this complex is lipophilic, allowing it to dissolve in the organic solvent, carrying the anion (X⁻) along with it to maintain charge neutrality.
-
Anion Activation: In the organic phase, the anion is poorly solvated and shielded from its counter-ion, which is sequestered within the crown ether. This "naked" anion is a significantly stronger nucleophile.
-
Reaction and Regeneration: The activated anion reacts with the organic substrate. The resulting potassium salt of the leaving group is then shuttled back by the crown ether, allowing the catalyst to begin a new cycle.
Caption: Mechanism of this compound as a phase-transfer catalyst.
Quantitative Data Presentation
The following table summarizes representative reaction conditions and yields for syntheses utilizing this compound as a phase-transfer catalyst.
| Reaction Type | Substrate | Reagent | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Nucleophilic Fluorination | 1-Bromohexane | KF | Catalytic | Acetonitrile | 82 | 72 | High | [7] |
| Nucleophilic Fluorination | Benzyl Bromide | KF | Catalytic | Acetonitrile | Reflux | 24 | High | [7] |
| Nucleophilic Fluorination | (3-bromopropoxy)benzene | KF | 10 mol% | Acetonitrile | 82 | 24 | 46 | [8] |
| Esterification | Benzyl Chloride | Potassium Acetate | Catalytic | Organic Solvents | N/A | N/A | High | [1] |
| Nucleophilic Substitution | n-Octyl Methanesulfonate | KCN | Catalytic | PhCl-H₂O | N/A | N/A | 90 | [9] |
| Esterification | Benzyl Bromide | Potassium p-nitrobenzoate | 0.08 mmol | Chloroform | 25 | N/A | Good | [10] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a typical workflow for a reaction employing this compound.
Caption: General workflow for an this compound catalyzed reaction.
Protocol 1: Nucleophilic Fluorination of an Alkyl Bromide
This protocol is a representative example of an Sₙ2 reaction using potassium fluoride (KF) solubilized by this compound.
Materials:
-
Alkyl bromide (e.g., 1-bromohexane)
-
Anhydrous Potassium Fluoride (KF)
-
This compound
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl bromide (1.0 eq), this compound (0.1 eq), and anhydrous acetonitrile.
-
Reagent Addition: Add anhydrous potassium fluoride (1.5 - 2.0 eq) to the stirred solution. Note that KF is sparingly soluble.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions may take several hours to reach completion.[7]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the slurry with dichloromethane and filter to remove the insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water to remove residual this compound and any remaining salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by distillation or column chromatography to obtain the pure alkyl fluoride.
Safety and Handling
This compound is a toxic compound and requires careful handling.[11] Long-term contact with air and light may lead to the formation of potentially explosive peroxides.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[13][14] Work should be conducted in a well-ventilated fume hood.[15][16]
-
Handling: Avoid creating dust and avoid all personal contact, including inhalation.[12][14] Use only in a well-ventilated area.[15] Ground equipment to prevent static discharge.[15]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials.[12]
-
First Aid:
-
Ingestion: If swallowed, rinse the mouth and seek medical help. Do not induce vomiting.[13]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[16]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical assistance.[14]
-
-
Disposal: All waste must be handled in accordance with local, state, and federal regulations.[12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 18.6 Crown Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 4. fiveable.me [fiveable.me]
- 5. mdpi.com [mdpi.com]
- 6. How this compound Ether Enhances Complexation and Catalysis in Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 7. GT Digital Repository [repository.gatech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 10. Bot Verification [rasayanjournal.co.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. echemi.com [echemi.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. chemos.de [chemos.de]
- 16. lobachemie.com [lobachemie.com]
Application of 18-Crown-6 in Nucleophilic Substitution Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
18-crown-6 is a macrocyclic polyether with the formula (C₂H₄O)₆. Its unique ability to selectively complex alkali metal cations, particularly potassium (K⁺), has made it an indispensable tool in organic synthesis, especially in promoting nucleophilic substitution reactions.[1][2] This document provides detailed application notes and protocols for the use of this compound as a phase-transfer catalyst in various nucleophilic substitution reactions, targeting researchers, scientists, and professionals in drug development.
The core principle behind the efficacy of this compound lies in its function as a phase-transfer catalyst.[1][3] Many nucleophilic salts, such as potassium fluoride (KF) or potassium cyanide (KCN), are insoluble in organic solvents where the substrate for a substitution reaction is typically dissolved. This compound overcomes this phase incompatibility by sequestering the cation (e.g., K⁺) within its hydrophilic cavity, forming a lipophilic complex that is soluble in the organic phase.[1][4] This process effectively transports the nucleophilic anion into the organic medium, where it is minimally solvated and thus highly reactive, leading to a significant enhancement in the rate of Sₙ2 reactions.[5][6][7]
Mechanism of Action: Phase-Transfer Catalysis
The catalytic cycle of this compound in a solid-liquid phase-transfer nucleophilic substitution reaction can be visualized as follows:
Caption: Catalytic cycle of this compound in a solid-liquid phase-transfer nucleophilic substitution.
Quantitative Data Summary
The use of this compound significantly enhances the rates and yields of nucleophilic substitution reactions. The following tables summarize quantitative data from various studies.
Table 1: Effect of this compound on Nucleophilic Fluorination Reactions
| Substrate | Nucleophile | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromooctane | KF | Acetonitrile | This compound | 82 | 24 | 46 | [8][9][10] |
| Benzyl Bromide | KF | Acetonitrile | This compound (catalytic) | Reflux | - | High | [11] |
| 1-Bromohexane | KF | Acetonitrile | This compound | - | - | High | [11] |
| 2-Bromooctane | KF | Acetonitrile | This compound + Bulky Diol | 82 | 24 | - | [8][9] |
| Silyl Ether Substrate | KF | - | This compound | RT | 0.33 | 30 | [12] |
| Silyl Ether Substrate | KF | - | 18-C-6 Lariat Alcohol | RT | 0.33 | 49 | [12] |
Table 2: Enhanced Solubility and Reactivity of Potassium Salts with this compound
| Salt | Solvent | This compound Conc. (M) | Solubility Increase Factor | Observation | Reference |
| Potassium Acetate | Acetonitrile | 0.14 | 200 | Significant increase in solubility determined by NMR. | [11] |
| Potassium Fluoride | Acetonitrile | - | ~10 | Moderate increase in solubility. | [11] |
| Potassium Permanganate | Benzene | - | - | Formation of "purple benzene", enabling oxidation reactions. | [2] |
Experimental Protocols
Below are detailed protocols for representative nucleophilic substitution reactions utilizing this compound.
Protocol 1: General Procedure for Nucleophilic Fluorination of Alkyl Halides
This protocol is a generalized procedure based on the principles described in the literature for the fluorination of alkyl halides using potassium fluoride and this compound.[8][9][10][11]
Materials:
-
Alkyl halide (e.g., 1-bromooctane)
-
Anhydrous Potassium Fluoride (KF), finely ground
-
This compound
-
Anhydrous acetonitrile
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Addition: To the flask, add anhydrous potassium fluoride (e.g., 2-3 equivalents relative to the alkyl halide) and a catalytic amount of this compound (e.g., 0.1 equivalents).
-
Solvent and Substrate Addition: Add anhydrous acetonitrile to the flask, followed by the alkyl halide (1 equivalent).
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). Reaction times can vary from several hours to a day.[8][9][10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove excess KF. The filtrate can be diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield the desired fluoroalkane.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. homework.study.com [homework.study.com]
- 4. youtube.com [youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic Fluorination with KF Catalyzed by this compound and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GT Digital Repository [repository.gatech.edu]
- 12. Crown Ether Nucleophilic Catalysts (CENCs): Agents for Enhanced Silicon Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of Alkali Metal Isotopes Using 18-Crown-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of alkali metal isotopes is a critical process in various scientific and technological fields, including nuclear medicine, geochemistry, and fundamental physics research. 18-Crown-6 and its derivatives have emerged as highly effective reagents for this purpose due to their selective complexation of alkali metal cations. The cavity size of the this compound ether is particularly well-suited for the potassium ion, but it also shows selectivity for other alkali metals, which can be exploited for isotope separation.[1][2] This document provides detailed application notes and experimental protocols for the separation of alkali metal isotopes using this compound and its derivatives through liquid-liquid extraction and extraction chromatography.
The principle behind this separation lies in the slight differences in the binding affinities of isotopes with the crown ether. Lighter isotopes tend to form stronger bonds with the crown ether, leading to their enrichment in the organic phase during liquid-liquid extraction or their stronger retention on a crown ether-functionalized stationary phase in chromatography.[3]
Data Presentation
The efficiency of isotope separation is quantified by the separation factor (α) or the isotope enrichment factor (ε), where ε = α - 1. The following table summarizes the quantitative data for the separation of various alkali metal isotopes using this compound and its derivatives.
| Alkali Metal Isotope Pair | Crown Ether | Method | Separation Factor (α) | Isotope Enrichment Factor (ε) per unit mass difference | Reference |
| ⁶Li / ⁷Li | Dicyclohexano-18-crown-6 (DC18C6) | Not Specified | 1.024 | - | [4] |
| ⁶Li / ⁷Li | Various (5 to 6 oxygen atoms) | Extraction Chromatography | 1.0032 - 1.020 | - | |
| ³⁹K / ⁴¹K | This compound | Extraction Chromatography | 1.00008 - 1.0011 | - | |
| ³⁹K / ⁴¹K | Diaza-18-crown-6 | Extraction Chromatography | 1.00008 - 1.0011 | - | [5] |
| ³⁹K / ⁴¹K | Dicyclohexano-18-crown-6 (DC18C6) | Extraction Chromatography | 1.00008 - 1.0011 | - | [5] |
| ³⁹K / ⁴¹K | Various (5 to 6 oxygen atoms) | Extraction Chromatography | 1.0007 - 1.0011 | - | [6] |
Experimental Protocols
Protocol 1: Separation of Potassium Isotopes by Liquid-Liquid Extraction
This protocol is based on the methodology for the separation of potassium and rubidium isotopes using dicyclohexano-18-crown-6 (a derivative of this compound).
Materials:
-
Dicyclohexano-18-crown-6 (DC18C6)
-
Chloroform (CHCl₃)
-
Potassium Chloride (KCl)
-
Demineralized water
-
Separatory funnels (50 mL)
-
Mechanical shaker
-
pH meter
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for isotopic analysis
Procedure:
-
Preparation of Aqueous Phase: Prepare a 2.5 M solution of KCl in demineralized water.
-
Preparation of Organic Phase: Prepare a 0.2 M solution of DC18C6 in chloroform.
-
Extraction:
-
In a 50 mL separatory funnel, mix 20 mL of the aqueous KCl solution with 20 mL of the organic DC18C6 solution.
-
Shake the mixture vigorously for 30 minutes at a constant temperature (e.g., 273 K) to ensure equilibrium is reached.
-
Allow the two phases to separate completely.
-
-
Phase Separation:
-
Carefully separate the organic phase from the aqueous phase.
-
-
Back-Extraction:
-
Scrub the separated organic phase with demineralized water to remove any entrained aqueous phase.
-
Back-extract the potassium from the organic phase by shaking it with a fresh volume of demineralized water.
-
-
Sample Preparation for Analysis:
-
The potassium-containing aqueous solution from the back-extraction is then prepared for isotopic analysis. This may involve purification steps using ion-exchange resins to remove any organic impurities.
-
-
Isotopic Analysis:
-
Determine the isotopic ratio of potassium (³⁹K/⁴¹K) in the initial aqueous phase and the back-extracted aqueous phase using ICP-MS.
-
-
Calculation of Separation Factor:
-
The separation factor (α) is calculated as the ratio of the isotopic ratios in the two phases.
-
Protocol 2: Separation of Alkali Metal Isotopes by Extraction Chromatography
This protocol describes a general method for the separation of alkali metal isotopes using a column packed with a stationary phase functionalized with a crown ether.
Materials:
-
Crown ether resin (e.g., this compound immobilized on a solid support)
-
Chromatography column
-
Aqueous solution of the alkali metal salt (e.g., LiCl, KCl)
-
Organic solvent (e.g., Chloroform, Dichloromethane)
-
Eluent (a suitable solvent or solvent mixture)
-
Fraction collector
-
ICP-MS for isotopic analysis
Procedure:
-
Column Packing:
-
Prepare a slurry of the crown ether resin in the chosen organic solvent.
-
Pack the chromatography column with the slurry, ensuring a uniform and bubble-free bed.
-
-
Column Equilibration:
-
Equilibrate the packed column by passing the organic solvent through it until the baseline is stable.
-
-
Sample Loading:
-
The stationary phase in the column is an aqueous solution of the alkali metal salt. The mobile phase is an organic solution of the metal complex with the crown ether which is eluted through the column.
-
-
Elution:
-
Elute the column with the organic solution of the metal-crown ether complex. As the complex moves through the column, interphase isotope exchange occurs between the aqueous and organic phases.
-
-
Fraction Collection:
-
Collect fractions of the eluate using a fraction collector.
-
-
Isotopic Analysis:
-
Analyze the isotopic composition of the alkali metal in each fraction using ICP-MS.
-
-
Data Analysis:
-
Plot the isotopic ratio as a function of the elution volume. The fractions enriched in the lighter isotope will elute at a different volume than those enriched in the heavier isotope.
-
Calculate the separation factor from the isotopic ratios of the separated fractions.
-
Visualizations
The following diagrams illustrate the workflows for the separation of alkali metal isotopes using this compound.
Caption: Workflow for liquid-liquid extraction of alkali metal isotopes.
References
- 1. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. fhr.nuc.berkeley.edu [fhr.nuc.berkeley.edu]
- 5. Separation of potassium isotopes by the method of chemical isotope exchange using crown ethers [inis.iaea.org]
- 6. Separation of stable isotopes of alkali and alkaline earth metals in chemical exchange systems with crown ethers [inis.iaea.org]
Application Notes and Protocols for Potassium Permanganate Oxidation with 18-Crown-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium permanganate (KMnO₄) is a powerful and versatile oxidizing agent widely used in organic synthesis. However, its application in non-polar organic solvents is often limited by its poor solubility. The use of 18-crown-6, a phase-transfer catalyst, effectively overcomes this limitation. This compound is a cyclic polyether with a cavity size that perfectly chelates the potassium ion (K⁺), forming a lipophilic complex.[1][2][3] This complex, often referred to as "purple benzene," allows the permanganate anion (MnO₄⁻) to be soluble in a variety of organic solvents, thereby creating a potent and homogeneous oxidizing system for a range of substrates, including alkenes and alkylarenes.[1][2][3] This application note provides a detailed step-by-step protocol for the oxidation of organic compounds using potassium permanganate and this compound, along with quantitative data and safety information.
Mechanism of Phase-Transfer Catalysis
The central principle of this protocol is phase-transfer catalysis. This compound selectively binds the potassium cation, transporting it from the solid phase (or an aqueous phase) into the organic phase. This process leaves the permanganate anion "naked" and highly reactive in the organic solvent, where it can readily oxidize the dissolved organic substrate.
References
Application Notes and Protocols: 18-Crown-6 Mediated Synthesis of Metal and Metal Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of 18-crown-6 in the synthesis and functionalization of metal and metal oxide nanoparticles. While this compound is a versatile macrocyclic polyether known for its ability to complex with metal cations, its application as a direct mediator in the initial synthesis of a wide range of nanoparticles is not extensively documented in scientific literature. Its primary role often lies in the post-synthesis functionalization of nanoparticles for specific applications such as sensing and catalysis, or in facilitating phase transfer of precursors or nanoparticles.
This document provides a detailed protocol for the this compound mediated synthesis of silver nanoparticles, where it uniquely acts as both a reducing and stabilizing agent. For other nanoparticles, including gold (Au), platinum (Pt), palladium (Pd), zinc oxide (ZnO), and iron(III) oxide (Fe3O4), we discuss the prevalent role of this compound in their functionalization and the underlying chemical principles.
Introduction to this compound in Nanoparticle Synthesis
This compound is a cyclic polyether with the formula [C₂H₄O]₆. Its central cavity, lined with six oxygen atoms, has a high affinity for specific metal cations, most notably potassium ions (K⁺). This selective binding capability is the cornerstone of its utility in various chemical processes, including nanoparticle synthesis and modification.
The roles of this compound in nanoscience can be broadly categorized as:
-
Phase Transfer Catalyst: By encapsulating metal ions, this compound can transport them from an aqueous phase to an organic phase, where the synthesis of nanoparticles can be better controlled.
-
Reducing and Stabilizing Agent: Under specific conditions, such as microwave irradiation, derivatives of this compound can act as both reducing agents, converting metal ions to their zero-valent state, and as capping agents to prevent nanoparticle aggregation.
-
Functionalizing Agent: Nanoparticles can be functionalized with this compound moieties to introduce specific ion-recognition capabilities, making them suitable for applications in chemical sensing and targeted delivery.
This compound Mediated Synthesis of Silver (Ag) Nanoparticles
A notable example of this compound directly mediating nanoparticle synthesis is the microwave-assisted synthesis of silver nanoparticles using a derivative, benzo-18-crown-6. In this method, benzo-18-crown-6 serves the dual role of a reducing agent and a stabilizing (capping) agent, leading to the formation of uniform and stable silver nanoparticles.
Experimental Protocol: Microwave-Assisted Synthesis of Silver Nanoparticles
This protocol is adapted from a method where benzo-18-crown-6 is used for the rapid and efficient synthesis of silver nanoparticles under microwave irradiation.[1]
Materials:
-
Silver nitrate (AgNO₃)
-
Benzo-18-crown-6
-
Triple distilled water
-
Microwave oven (e.g., 300 W)
-
Glassware (conical flask)
Procedure:
-
Prepare a 0.0001 M aqueous solution of silver nitrate (AgNO₃).
-
Prepare a 0.2 M aqueous solution of benzo-18-crown-6.
-
In a 50 mL conical flask, mix 10 mL of the 0.0001 M AgNO₃ solution with 1 mL of the 0.2 M benzo-18-crown-6 solution.
-
Place the flask in a microwave oven and irradiate at 300 W for 3 minutes.
-
The colorless solution will turn pale yellow, indicating the formation of silver nanoparticles.
-
The resulting colloidal solution can be stored in a refrigerator for several months.[1]
Data Presentation
| Parameter | Value | Reference |
| Precursor | Silver Nitrate (AgNO₃) | [1] |
| Mediating Agent | Benzo-18-crown-6 | [1] |
| Solvent | Triple distilled water | [1] |
| Method | Microwave Irradiation | [1] |
| Microwave Power | 300 W | [1] |
| Reaction Time | 3 minutes | [1] |
| Appearance | Pale yellow solution | [1] |
| Particle Shape | Spherical | [1] |
| Size Range | 6 - 11 nm | [1] |
| SPR Peak | 420 nm | [1] |
| Stability | Stable for 5 months in refrigerator | [1] |
Experimental Workflow
Role of this compound in the Context of Other Nanoparticles
For other metal and metal oxide nanoparticles, this compound is more commonly employed in post-synthesis modification or as a phase transfer agent rather than a direct synthesis mediator.
Gold (Au) Nanoparticles
Thiolated this compound has been used as a stabilizing ligand for gold nanoclusters.[2][3] The primary role here is to functionalize the surface of pre-synthesized gold nanoparticles, imparting them with the ability to recognize and bind specific cations. This is particularly useful in the development of colorimetric sensors for metal ions. The crown ether moiety can capture a metal ion, leading to a change in the aggregation state of the gold nanoparticles and a corresponding visible color change.[4]
Platinum (Pt) and Palladium (Pd) Nanoparticles
In the synthesis of platinum and palladium nanoparticles, crown ethers can act as phase transfer catalysts.[5] They facilitate the transfer of metal salt precursors from an aqueous solution to an organic solvent where the reduction to metallic nanoparticles occurs. This allows for better control over particle size and distribution.
Metal Oxide Nanoparticles (ZnO, Fe₃O₄)
The synthesis of metal oxide nanoparticles like ZnO and Fe₃O₄ often involves hydrothermal or co-precipitation methods. While there is a lack of direct protocols using this compound as a primary mediator in these syntheses, the principles of crown ether chemistry suggest potential roles. For instance, this compound could be used to control the concentration of metal ions in the solution by complexation, thereby influencing the nucleation and growth kinetics of the nanoparticles. However, more research is needed to establish detailed protocols in this area. In some instances, this compound has been incorporated into larger structures involving magnetic nanoparticles (Fe₃O₄) for applications in separation and catalysis.
General Mechanism of this compound in Nanoparticle Systems
The interaction of this compound in nanoparticle synthesis and functionalization is primarily governed by host-guest chemistry, where the crown ether (host) encapsulates a metal cation (guest).
This complexation can lead to several outcomes relevant to nanoparticle synthesis:
-
Increased Solubility: The hydrophobic exterior of the crown ether can render the metal ion soluble in organic solvents, facilitating phase transfer.
-
Controlled Reactivity: By sequestering the metal ion, the crown ether can control its availability for reduction, potentially leading to more uniform nanoparticle growth.
-
Surface Functionalization: When attached to a nanoparticle surface, the crown ether provides a specific binding site for cations, enabling sensor applications.
Conclusion
This compound and its derivatives are valuable tools in the field of nanotechnology. While their role as direct mediators in the synthesis of a broad spectrum of metal and metal oxide nanoparticles is not yet widely established, their utility in the synthesis of silver nanoparticles and the functionalization of various other nanoparticles is clear. The unique cation-binding properties of this compound offer significant potential for the development of advanced nanomaterials with tailored properties for applications in sensing, catalysis, and drug delivery. Further research into the direct use of crown ethers in mediating the nucleation and growth of a wider range of nanoparticles could open up new avenues for controlled nanoparticle synthesis.
References
- 1. weilab.nju.edu.cn [weilab.nju.edu.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Crown Ether-Capped Gold Nanoclusters as a Multimodal Platform for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assembled Nanoparticle Films with Crown Ether Derivatives as Sensors for Metal Ions [article.sapub.org]
- 5. jetir.org [jetir.org]
Application Notes and Protocols: Utilizing 18-Crown-6 in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 18-crown-6 as a phase-transfer catalyst to enhance Suzuki-Miyaura and other cross-coupling reactions. The inclusion of this compound can lead to improved reaction rates and yields, particularly when employing inorganic bases that have low solubility in organic solvents.
Introduction: The Role of this compound in Cross-Coupling Catalysis
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. A common challenge in these reactions is the limited solubility of inorganic bases (e.g., K₂CO₃, K₃PO₄, KF) in the organic solvents typically used for cross-coupling. This can lead to slow reaction rates and incomplete conversions.
This compound, a cyclic polyether, addresses this issue by acting as a phase-transfer catalyst. Its central cavity has a high affinity for potassium cations (K⁺), forming a stable complex. The exterior of the crown ether is lipophilic, rendering the [K(this compound)]⁺ complex soluble in organic solvents. This facilitates the transport of the associated anion (e.g., CO₃²⁻, PO₄³⁻, F⁻) into the organic phase, where it can participate in the catalytic cycle, leading to a significant rate enhancement.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The use of this compound is well-documented in Suzuki-Miyaura reactions, where it promotes the coupling of a variety of substrates.
Pd/C-Catalyzed Coupling of Aryl Bromides and Arylboronic Acids in Aqueous Media
The addition of this compound has been shown to significantly promote the Pd/C-catalyzed Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids in a methanol-water solvent system. The crown ether facilitates the use of inorganic bases, which are often poorly soluble in such solvent mixtures.
Quantitative Data Summary:
| Entry | Aryl Bromide | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 4-Acetylbiphenyl | 95 |
| 2 | 4-Bromobenzonitrile | Phenylboronic acid | 4-Cyanobiphenyl | 92 |
| 3 | 4-Bromonitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 98 |
| 4 | 1-Bromo-4-methoxybenzene | Phenylboronic acid | 4-Methoxybiphenyl | 85 |
| 5 | 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | 4-Acetyl-4'-methoxybiphenyl | 93 |
Experimental Protocol:
A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), this compound (0.1 mmol), and 10% Pd/C (50 mg, 0.047 mmol Pd) in 50% aqueous methanol (10 mL) is prepared in a round-bottom flask. The flask is equipped with a reflux condenser and the mixture is stirred and heated at 80 °C for the appropriate time (typically 2-6 hours), while monitoring the reaction progress by TLC or GC. Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to remove the methanol. The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Logical Workflow for the this compound Enhanced Suzuki-Miyaura Reaction
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction enhanced by this compound.
Suzuki-Miyaura Coupling of Nitroarenes
A notable application of this compound is in the Suzuki-Miyaura coupling of nitroarenes, which are typically challenging substrates. The use of this compound is crucial for achieving high yields in this transformation.[1][2]
Quantitative Data Summary:
| Entry | Nitroarene | Arylboronic Acid | Product | Yield (%) |
| 1 | Nitrobenzene | Phenylboronic acid | Biphenyl | 84 |
| 2 | 4-Nitrotoluene | Phenylboronic acid | 4-Methylbiphenyl | 75 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 4-Nitrobiphenyl | 68 |
| 4 | Nitrobenzene | 4-Methoxyphenylboronic acid | 4-Methoxybiphenyl | 81 |
Experimental Protocol:
In a glovebox, a screw-capped vial is charged with Pd(acac)₂ (5.0 mol %), BrettPhos (6.0 mol %), K₃PO₄·nH₂O (2.0 equiv), and this compound (1.5 equiv). The nitroarene (1.0 equiv) and arylboronic acid (1.5 equiv) are then added, followed by 1,4-dioxane (to achieve a 0.5 M concentration of the nitroarene). The vial is sealed and the reaction mixture is stirred at 130 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated and the residue is purified by flash column chromatography on silica gel to afford the biaryl product.[2]
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling Enhanced by this compound
References
Troubleshooting & Optimization
Common experimental problems when using 18-Crown-6 in synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental problems encountered when using 18-Crown-6 in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish or not proceeding. What are the common causes?
A1: Several factors can contribute to low reactivity in reactions catalyzed by this compound. The most common issues are the presence of water, improper solvent selection, and poor quality of the crown ether. This compound is highly hygroscopic and readily absorbs moisture from the atmosphere, which can hinder its ability to complex with the desired cation.[1][2] The presence of water can also lead to unwanted side reactions. Additionally, the choice of solvent is critical for the effective functioning of this compound as a phase-transfer catalyst.[3]
Q2: I'm observing a wet or oily appearance of my solid this compound, even after drying under vacuum. Is it still usable?
A2: this compound is a hygroscopic, low-melting solid (melting point: 37-40 °C) and has a tendency to supercool, meaning it can remain in a liquid state even below its melting point.[1][4] Therefore, a "wet" or clumpy appearance does not necessarily indicate the presence of water.[4] However, due to its hygroscopic nature, rigorous drying is often necessary for moisture-sensitive reactions.[2]
Q3: How do I properly dry this compound before use?
A3: For most applications, drying this compound under high vacuum for several hours is sufficient.[4] For rigorously dry material required for highly sensitive reactions, a common method involves dissolving the compound in a suitable solvent like THF, followed by the addition of NaK to form the alkalide salt [K(this compound)]Na, which ensures the removal of trace water.[1] Another method is azeotropic distillation with toluene.[2]
Q4: What are the best solvents to use with this compound?
A4: this compound is soluble in water and most organic solvents.[5] Its effectiveness as a phase-transfer catalyst is particularly pronounced in nonpolar organic solvents, where it can solubilize otherwise insoluble inorganic salts.[3] For example, potassium permanganate can be dissolved in benzene or toluene in the presence of this compound to create "purple benzene," a potent oxidizing agent.[1][3] The choice of solvent will ultimately depend on the specific reaction conditions and the solubility of the reactants.
Q5: Are there any safety concerns I should be aware of when working with this compound?
A5: Yes, this compound should be handled with care. It is considered a hazardous substance and can be harmful if swallowed, and may cause skin and eye irritation.[6][7] There is limited information on its long-term toxicological effects, but it is suggested that it may be readily absorbed through the skin. Therefore, it is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated fume hood.[8] Long-standing contact with air and light may also lead to the formation of potentially explosive peroxides.[8]
Troubleshooting Guides
Problem 1: Low Reaction Yield or Rate
This guide helps to troubleshoot reactions where this compound is used as a catalyst and the yield or reaction rate is lower than expected.
Caption: Troubleshooting workflow for low reaction yield/rate.
Problem 2: Difficulty in Removing this compound After Reaction
This guide provides steps for the efficient removal of this compound from a reaction mixture.
Caption: Decision tree for removing this compound post-reaction.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | 75 g/L | [1] |
| Methanol | Soluble | [9] |
| Ethanol | Soluble | [9] |
| Acetonitrile | Soluble (forms a solvate) | [1] |
| Tetrahydrofuran (THF) | Soluble | [1] |
| Benzene | Soluble | [1] |
| Toluene | Soluble | [3] |
| Cyclohexane | Soluble | [1] |
| Dichloromethane | Soluble | [10] |
Table 2: Physical and Toxicological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₆ | [1] |
| Molar Mass | 264.32 g/mol | [1] |
| Melting Point | 37-40 °C | [1] |
| Boiling Point | 116 °C at 0.2 Torr | [1] |
| Appearance | White, hygroscopic crystalline solid | [1] |
| LD50 Oral (Rat) | 525 mg/kg | [7] |
| LD50 Dermal (Rabbit) | 3888 mg/kg | [7] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization from Acetonitrile
This protocol describes a common and effective method for purifying this compound by forming its acetonitrile complex.[10][11]
Materials:
-
Crude this compound
-
Acetonitrile
-
Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating plate
-
Calcium chloride drying tube
-
Filtration apparatus (e.g., Büchner funnel)
-
Round-bottomed flask
-
High vacuum line
Procedure:
-
Place the crude this compound (e.g., 50 g) in a 250-mL Erlenmeyer flask with a magnetic stir bar.
-
Add acetonitrile (e.g., 100 mL) to the flask.
-
Equip the flask with a calcium chloride drying tube.
-
Heat the slurry on a hot plate with vigorous stirring to dissolve the solid.
-
Allow the solution to cool to room temperature while stirring continuously. Fine white crystals of the this compound-acetonitrile complex will precipitate.
-
To maximize precipitation, cool the flask in a freezer for 24-48 hours and then in a -30 °C bath.[11]
-
Collect the crystals by rapid filtration and wash them with a small amount of cold acetonitrile.
-
Transfer the hygroscopic crystals to a round-bottomed flask equipped with a vacuum takeoff.
-
Remove the acetonitrile from the complex under high vacuum (0.1–0.5 mm Hg) with gentle heating (around 35 °C) for 2–3 hours.[10][11]
-
The pure, colorless this compound will crystallize upon standing.
Protocol 2: Safe Handling and Storage of this compound
This protocol outlines the necessary precautions for the safe handling and storage of this compound.
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear safety glasses or goggles.
-
Work in a well-ventilated laboratory fume hood.
Handling:
-
Avoid all personal contact, including inhalation and skin contact.[8]
-
Prevent the concentration of vapors in low-lying areas.[8]
-
Clean up spills immediately, avoiding dust generation for the solid form.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from heat, sparks, and open flames.[7]
-
Store away from strong acids and oxidizing agents.[7]
-
Be aware that prolonged storage in contact with air and light can lead to the formation of explosive peroxides. It is advisable to maintain an inventory of peroxidizable chemicals and dispose of or treat them before their expiration date.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. This compound | C12H24O6 | CID 28557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lobachemie.com [lobachemie.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
Identifying and minimizing side reactions with 18-Crown-6 as a catalyst
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 18-Crown-6 as a phase transfer catalyst. Our goal is to help you identify and minimize common side reactions to improve the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a phase transfer catalyst?
A1: this compound is a cyclic polyether with the formula (C₂H₄O)₆. Its name is derived from the 18 atoms in its ring, six of which are oxygen atoms.[1] The central cavity of the this compound molecule is of a suitable size to encapsulate potassium cations (K⁺) with high selectivity.[1] This encapsulation process, often referred to as complexation, effectively solubilizes potassium salts in nonpolar and aprotic organic solvents. By sequestering the cation, the associated anion becomes more "naked" and, therefore, more nucleophilic, accelerating the rate of reaction.[1] This enables reactions between reagents that are otherwise immiscible.
Q2: What are the most common side reactions observed when using this compound as a catalyst?
A2: The most frequently encountered side reactions include:
-
Elimination Reactions: Competition between substitution (Sₙ2) and elimination (E2) pathways is a primary concern, particularly with secondary and sterically hindered primary substrates.[2]
-
Over-oxidation: In oxidation reactions, for instance with potassium permanganate, the desired product (e.g., an aldehyde) can be further oxidized to a carboxylic acid if the reaction conditions are not carefully controlled.[3]
-
Hydrolysis: In the presence of water, either from the reagents, solvent, or atmosphere, hydrolysis of the substrate or product can occur, especially when using hydroxide or other basic anions.
-
Formation of Byproducts from the Solvent: In some cases, the solvent itself can react. For example, in a β-hydroxyethylation reaction, vinyl n-octyl sulfide and ethylene glycol were observed as byproducts.[4]
Q3: How can I purify this compound before use to prevent side reactions?
A3: High purity of this compound is crucial to avoid introducing impurities that could lead to unwanted side reactions. A common purification method involves recrystallization from hot acetonitrile.[1] The crown ether initially forms an insoluble solvate which can be isolated. Rigorously dry this compound can be obtained by dissolving it in tetrahydrofuran (THF) followed by the addition of NaK to form the alkalide salt [K(this compound)]Na, which precipitates. It is also important to ensure the catalyst is free from moisture, which can be achieved by drying under vacuum.
Troubleshooting Guides
Issue 1: Low Yield of Substitution Product and Formation of an Alkene (Elimination)
Symptoms:
-
GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the alkene derived from your substrate.
-
The isolated yield of the desired substitution product is lower than expected.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Steric Hindrance | Secondary and tertiary substrates are more prone to elimination reactions. The basicity of the nucleophile becomes more significant than its nucleophilicity.[2] | * If possible, use a less sterically hindered substrate. * Consider using a less basic nucleophile if the reaction chemistry allows. |
| Strongly Basic Nucleophile/Anion | Highly basic anions (e.g., hydroxides, alkoxides) will favor elimination over substitution, especially at elevated temperatures. | * Use the mildest base possible for the desired transformation. * Consider alternative, less basic nucleophiles. |
| High Reaction Temperature | Higher temperatures generally favor elimination over substitution.[5] | * Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Perform temperature screening experiments to find the optimal balance. |
| Solvent Choice | Polar aprotic solvents can enhance the basicity of the anion. | * Experiment with different solvents. A less polar solvent may disfavor the elimination pathway. However, ensure the reactants remain sufficiently soluble. |
Experimental Protocol to Minimize Elimination:
This protocol is a general guideline for a nucleophilic substitution reaction on a secondary alkyl halide.
-
Reagent Preparation:
-
Ensure the alkyl halide is pure and dry.
-
Use a freshly opened or purified and dried aprotic solvent (e.g., acetonitrile, toluene).
-
Dry the this compound under vacuum at a slightly elevated temperature (e.g., 40-50 °C) for several hours.
-
Use a non-nucleophilic base with a pKa just sufficient to deprotonate any necessary precursors without being overly basic.
-
-
Reaction Setup:
-
Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Add the solvent, this compound (typically 5-10 mol%), and the potassium salt of the nucleophile to the reaction flask.
-
Stir the mixture until the salt is fully dissolved.
-
Cool the reaction mixture to a low temperature (e.g., 0 °C or room temperature to start).
-
-
Reaction Execution:
-
Slowly add the alkyl halide to the reaction mixture.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
If the reaction is sluggish, consider a slight increase in temperature, but monitor for the formation of the elimination byproduct.
-
-
Work-up and Analysis:
-
Quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer to remove the crown ether and any remaining salts.
-
Analyze the crude product to determine the ratio of substitution to elimination products.
-
Logical Workflow for Troubleshooting Elimination
Caption: Troubleshooting workflow for minimizing elimination side reactions.
Issue 2: Over-oxidation of Aldehydes to Carboxylic Acids in Permanganate Oxidations
Symptoms:
-
The desired aldehyde product is contaminated with the corresponding carboxylic acid.
-
The yield of the aldehyde is reduced.
Root Causes and Solutions:
| Root Cause | Explanation | Recommended Action |
| Excess Oxidant | Using a stoichiometric excess of potassium permanganate can lead to the oxidation of the initially formed aldehyde. | * Use a stoichiometric amount or a slight excess (e.g., 1.05 equivalents) of KMnO₄. * Perform the reaction with slow addition of the oxidant to avoid local excesses. |
| Prolonged Reaction Time | Leaving the reaction to stir for too long after the initial oxidation can result in the slower oxidation of the aldehyde. | * Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. |
| High Temperature | Higher temperatures can accelerate the rate of over-oxidation.[6] | * Conduct the reaction at a lower temperature (e.g., room temperature or below). |
| Reaction pH | The pH of the reaction mixture can influence the oxidative power of permanganate. | * Buffer the reaction mixture to maintain a neutral or slightly acidic pH, as basic conditions can promote certain side reactions.[7] |
Experimental Protocol to Minimize Over-oxidation:
This protocol provides a general method for the selective oxidation of a primary alcohol to an aldehyde using KMnO₄ and this compound.
-
Reagent Preparation:
-
Dissolve the primary alcohol in a suitable, inert organic solvent (e.g., benzene, dichloromethane).[1]
-
Prepare a separate solution or suspension of potassium permanganate and this compound in the same solvent.
-
-
Reaction Setup:
-
Add the alcohol solution to a reaction flask equipped with a stirrer.
-
Begin vigorous stirring.
-
-
Reaction Execution:
-
Slowly add the permanganate/18-Crown-6 solution/suspension to the alcohol solution over a period of time (e.g., 1-2 hours) using a syringe pump or dropping funnel.
-
Maintain the reaction temperature at a controlled, low level (e.g., room temperature).
-
Monitor the disappearance of the starting material by TLC or GC.
-
-
Work-up and Analysis:
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Wash the organic phase with water to remove the this compound.
-
Dry the organic phase and remove the solvent.
-
Analyze the product mixture for the presence of any carboxylic acid byproduct.
-
Signaling Pathway for Permanganate Oxidation
Caption: Reaction pathways in the permanganate oxidation of a primary alcohol.
Quantitative Data Summary
While comprehensive quantitative data is often specific to the reaction being studied, the following table summarizes general trends observed in the literature.
| Parameter Varied | Effect on Substitution vs. Elimination | Effect on Oxidation Selectivity (Aldehyde vs. Carboxylic Acid) |
| Temperature | Increasing temperature generally favors elimination .[5] | Increasing temperature can lead to over-oxidation to the carboxylic acid.[6] |
| Substrate | Secondary/tertiary substrates favor elimination .[2] | - |
| Base/Nucleophile | Stronger bases favor elimination . | - |
| Solvent | Polar aprotic solvents can enhance the basicity of the anion, potentially increasing elimination . | - |
| Reactant Ratio | - | An excess of oxidant favors over-oxidation .[6] |
Note: The exact ratios of products will be highly dependent on the specific substrates, reagents, and precise reaction conditions. It is always recommended to perform small-scale optimization experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GT Digital Repository [repository.gatech.edu]
- 3. researchgate.net [researchgate.net]
- 4. How this compound Ether Enhances Complexation and Catalysis in Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 5. Khan Academy [khanacademy.org]
- 6. This compound - Reaction / Application on Synthetic Works_Chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Strategies for improving reaction yield and selectivity with 18-Crown-6
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yield and selectivity when using 18-Crown-6 as a phase-transfer catalyst.
Frequently Asked Questions (FAQs) & Troubleshooting
General
Q1: What is this compound and how does it work?
A1: this compound is a macrocyclic polyether consisting of 18 atoms in a ring, including six oxygen atoms. Its primary function in organic synthesis is as a phase-transfer catalyst. It selectively complexes with certain cations, particularly potassium (K⁺), effectively solubilizing the associated anion in organic solvents. This "naked" anion is highly reactive, leading to increased reaction rates and yields.
Troubleshooting Low Yield
Q2: I am observing very low or no product formation in my reaction. What are the possible causes?
A2: Low yields can stem from several factors:
-
Poor Solubility of the Inorganic Salt: The primary role of this compound is to solubilize the inorganic salt (e.g., KF, KCN, KMnO₄) in the organic solvent. If the salt remains largely undissolved, the concentration of the nucleophile in the organic phase will be too low for the reaction to proceed efficiently.
-
Inappropriate Solvent: The choice of solvent is crucial. While this compound enhances solubility, the solvent must still be suitable for the specific reaction type (e.g., aprotic for Sₙ2 reactions).
-
Insufficient Catalyst Loading: While catalytic amounts are often sufficient, some reactions may require a higher loading of this compound to achieve a reasonable reaction rate.
-
Presence of Water: For moisture-sensitive reactions, the hygroscopic nature of this compound can introduce water, which can quench reactants or lead to side products. Ensure all reagents and solvents are rigorously dried.
-
Incorrect Cation: this compound has a high affinity for potassium ions. If your salt contains a different cation (e.g., Na⁺, Li⁺), the complexation will be less effective, resulting in lower reactivity.
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate:
-
Increase Temperature: As with most chemical reactions, increasing the temperature will generally increase the rate. However, be mindful of potential side reactions or decomposition of reactants at higher temperatures.
-
Increase Catalyst Concentration: Increasing the amount of this compound can lead to a higher concentration of the solubilized nucleophile in the organic phase, thereby accelerating the reaction.
-
Use a Co-catalyst: In some cases, the addition of a co-catalyst, such as a bulky diol in nucleophilic fluorinations, can synergistically increase the reaction rate by stabilizing the transition state.[1]
-
Ensure Efficient Stirring: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the phases, facilitating the transfer of the complexed salt into the organic phase.
Troubleshooting Poor Selectivity
Q4: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A4: Poor selectivity can be addressed by:
-
Optimizing Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamic side products.
-
Choice of Base/Nucleophile: The nature of the anion is critical. For example, in elimination versus substitution reactions, a bulkier base might favor elimination.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with a range of aprotic solvents to find the optimal conditions for your desired product.
-
Substrate Structure: The structure of your substrate plays a significant role. For example, in Williamson ether synthesis, primary alkyl halides are preferred over secondary or tertiary halides to minimize elimination side reactions.[2][3]
Work-up and Purification
Q5: How can I effectively remove this compound from my reaction mixture after the reaction is complete?
A5: this compound can be challenging to remove due to its polarity and solubility. Here are some strategies:
-
Aqueous Work-up: this compound has some water solubility. Multiple extractions with water can help remove it from the organic phase.
-
Filtration through Silica Gel: this compound adsorbs strongly to silica gel. Passing the crude reaction mixture through a plug of silica gel, eluting with a non-polar solvent, can effectively retain the crown ether.[4]
-
Complexation and Filtration: If your product is not sensitive to potassium salts, you can try adding an excess of a potassium salt to the reaction mixture (if not already present) to complex with the this compound and potentially precipitate it out from certain solvents.
-
Distillation: If your product has a significantly different boiling point from this compound, distillation can be an effective purification method. However, co-distillation can be an issue if the boiling points are close.[4]
Data Presentation: The Impact of this compound on Reaction Outcomes
The use of this compound can significantly enhance reaction yields and rates. The following tables provide a summary of quantitative data from various studies.
Table 1: Nucleophilic Fluorination of a Silyl Substrate
| Catalyst | Yield of Silyl Fluoride (%) |
| This compound | 30 |
| This compound Lariat Alcohol (CENC) | 49 |
| Kryptofix 2.2.2 | 18 |
| (Data sourced from a study on Crown Ether Nucleophilic Catalysts)[3] |
Table 2: Copper-Mediated Fluorination of an Arylstannane
| Time (h) | Additive | KF (equiv) | Yield (%) |
| 18 | None | 4 | 42 |
| 18 | This compound | 4 | 55 |
| 2 | None | 4 | 42 |
| 2 | This compound | 4 | 53 |
| 0.25 | This compound | 4 | 51 |
| (Reaction of an arylstannane with Cu(OTf)₂ and KF in CH₃CN at 60 °C) |
Table 3: Nucleophilic Fluorination with KF
| Catalyst System | Reaction Rate Enhancement | Yield (24h, 82°C) |
| This compound + Bulky Diol | 18-fold increase vs. This compound alone | 46% |
| (Data from a theoretical and experimental study on nucleophilic fluorination)[1] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Williamson Ether Synthesis)
This protocol is a general guideline for the synthesis of an ether from an alcohol and a primary alkyl halide using potassium hydroxide and this compound.
Materials:
-
Alcohol (1.0 eq)
-
Primary Alkyl Halide (1.1 eq)
-
Potassium Hydroxide (powdered, 1.5 eq)
-
This compound (0.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol and anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the powdered potassium hydroxide to the solution.
-
Add this compound to the reaction mixture.
-
Stir the mixture vigorously for 15-20 minutes at room temperature to form the potassium alkoxide.
-
Slowly add the primary alkyl halide to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Protocol 2: Oxidation of Toluene to Benzoic Acid using Potassium Permanganate
This protocol describes the oxidation of toluene to benzoic acid using potassium permanganate solubilized in benzene by this compound.
Materials:
-
Toluene
-
Potassium Permanganate (KMnO₄)
-
This compound
-
Benzene (Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment).
-
Sulfuric Acid (concentrated)
-
Sodium Bisulfite
Procedure:
-
In a round-bottom flask, dissolve this compound in benzene.
-
Add potassium permanganate to the solution and stir vigorously. The solution should turn purple as the KMnO₄ dissolves, forming "purple benzene".
-
Add toluene to the purple benzene solution.
-
Heat the reaction mixture to a gentle reflux and stir vigorously. The purple color will gradually disappear and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Monitor the reaction until the purple color is completely gone.
-
Cool the reaction mixture to room temperature and filter to remove the manganese dioxide.
-
Transfer the filtrate to a separatory funnel and carefully acidify the aqueous layer with concentrated sulfuric acid until the pH is acidic. Benzoic acid will precipitate as a white solid.
-
If any residual purple color remains, add a small amount of sodium bisulfite solution to decolorize it.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the benzoic acid by vacuum filtration, wash with cold water, and allow it to air dry.
Visualizations
Caption: Mechanism of this compound in Phase Transfer Catalysis.
Caption: General experimental workflow for reactions using this compound.
References
Troubleshooting phase transfer catalysis reactions involving 18-Crown-6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 18-Crown-6 in phase transfer catalysis (PTC) reactions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during PTC reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
1. Why is my PTC reaction with this compound slow or showing low conversion?
Several factors can contribute to a sluggish reaction or poor conversion rates. Consider the following:
-
Inadequate Catalyst Concentration: The concentration of this compound is directly proportional to the reaction rate in many cases.[1] Insufficient catalyst will result in a slower reaction. However, an excessively high concentration can be costly and may not lead to a proportional increase in rate.[2] It is crucial to optimize the catalyst loading for your specific reaction.
-
Poor Solvent Choice: The solvent plays a critical role in PTC. Polar aprotic solvents are often preferred as they enhance cation complexation.[3] The choice of solvent can significantly impact the solubility of the reactants and the catalyst complex, thereby affecting the reaction rate.[1][4]
-
Suboptimal Temperature: Like most chemical reactions, the rate of PTC reactions is temperature-dependent. Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions or decomposition of the catalyst or reactants.[1][5]
-
Mass Transfer Limitations: In solid-liquid PTC, if the solid reactant is not finely powdered or the stirring is inadequate, the rate at which the reactant dissolves into the organic phase can be the rate-limiting step.[1]
Solution Workflow:
Caption: Troubleshooting workflow for slow PTC reactions.
2. My reaction is producing significant byproducts. How can I improve selectivity?
The formation of byproducts can often be attributed to the reaction conditions.
-
Temperature: As mentioned, high temperatures can promote side reactions. Lowering the reaction temperature may improve selectivity, although it might also decrease the reaction rate.
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the nucleophile and the stability of the transition state, thereby affecting the selectivity of the reaction.
-
Nature of the Nucleophile and Substrate: In some cases, the inherent reactivity of the substrate may favor elimination over substitution. For instance, with secondary and tertiary alkyl halides, elimination is a common side reaction in Williamson ether synthesis.[6]
3. I'm having difficulty separating the this compound from my product after the reaction.
This compound can sometimes be challenging to remove completely from the reaction mixture due to its solubility in many organic solvents.
-
Aqueous Washes: Repeated washing of the organic phase with water can help remove the crown ether, as it has some water solubility.
-
Alternative Catalyst: If separation proves to be a persistent issue, consider using a polymer-bound or fluorous-tagged crown ether derivative, which can be more easily separated by filtration or solid-phase extraction.[7]
Frequently Asked Questions (FAQs)
1. What is the role of this compound in Phase Transfer Catalysis?
This compound is a phase transfer catalyst that facilitates the transfer of an inorganic salt (e.g., potassium fluoride, potassium cyanide) from a solid or aqueous phase into an organic phase where the reaction with an organic substrate occurs. It achieves this by encapsulating the cation (typically K⁺) within its central cavity, creating a lipophilic complex. This complex is soluble in the organic solvent, and the accompanying anion is then "dragged" into the organic phase, where it becomes a highly reactive, "naked" nucleophile.[3][6]
Mechanism of this compound in Solid-Liquid PTC:
References
- 1. researchgate.net [researchgate.net]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. How this compound Ether Enhances Complexation and Catalysis in Chemistry - Chemical Supplier Unilong [unilongindustry.com]
- 4. Solvent Effects on Reaction-Controlled Phase-Transfer Catalysis [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
Effective methods for the purification and removal of 18-Crown-6 from reaction mixtures
This guide provides researchers, scientists, and drug development professionals with effective methods for the purification and removal of 18-Crown-6 from reaction mixtures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the most common and straightforward method to remove this compound?
A1: For products that are not water-soluble, the simplest method is a series of aqueous extractions (water washes). This compound is highly soluble in water (75 g/L), while many organic products are not.[1] Dissolving the reaction mixture in an immiscible organic solvent (like dichloromethane or ethyl acetate) and washing it multiple times with water will partition the this compound into the aqueous layer, effectively removing it.
Q2: My product is sensitive to water. How can I remove this compound without an aqueous workup?
A2: If your compound is water-sensitive, you have several options:
-
High-Vacuum Distillation: this compound has a boiling point of 116 °C at 0.2 Torr. If your product has a significantly different boiling point, Kugelrohr or short-path distillation can be effective. However, be aware that products with similar boiling points may co-distill.
-
Precipitation with Acetonitrile: this compound forms a crystalline complex with acetonitrile, which is often insoluble in the reaction solvent at low temperatures.[2][3][4] Adding cold acetonitrile can selectively precipitate the this compound complex, which can then be removed by filtration.
-
Flash Column Chromatography: Silica gel chromatography can be used to separate this compound from your product.[2] this compound is quite polar and will have a strong affinity for silica. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, can effectively separate the crown ether from less polar compounds.
Q3: My product is also soluble in water. How can I separate it from this compound?
A3: This is a challenging scenario. The best approach depends on the specific properties of your product.
-
Chromatography: This is often the most reliable method. Consider reverse-phase chromatography (C18) if your compound has sufficient hydrophobic character.
-
Selective Precipitation/Crystallization: If your product can be crystallized from a solvent in which this compound is soluble, this can be an effective purification step.
-
Complexation: A unique approach could be to add a potassium salt (e.g., anhydrous potassium carbonate) to the anhydrous organic solution. This compound strongly chelates potassium ions.[5] The resulting charged complex may have different solubility or chromatographic properties, potentially allowing for separation by filtration or chromatography.[6]
Q4: I tried a water wash, but I still see this compound in my NMR spectrum. What should I do?
A4: A single wash is often insufficient. Due to its high solubility in many organic solvents, multiple extractions are necessary to effectively remove this compound. Increase the number of aqueous washes (e.g., 3-5 washes) and use a sufficient volume of water for each wash. Using brine for the final wash can also help to break up any emulsions and further dry the organic layer.
Q5: Can I use column chromatography to remove this compound? What conditions should I use?
A5: Yes, flash chromatography is a viable method.[2] Since this compound is a polar molecule, it will adhere to silica gel.
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The exact solvent system will depend on the polarity of your desired product. A typical gradient might be from 100% hexane to 50-100% ethyl acetate. For more polar products, a dichloromethane/methanol gradient may be necessary.[7]
Quantitative Data on Removal Methods
While specific removal efficiency is highly dependent on the compound of interest and the exact conditions, the following table summarizes the general effectiveness of each method.
| Purification Method | Principle of Separation | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Extraction | Partitioning based on high water solubility. | Good to Excellent | Simple, inexpensive, scalable. | Not suitable for water-soluble or water-sensitive compounds. May require multiple extractions. |
| Vacuum Distillation | Separation based on boiling point differences. | Variable | Effective for non-volatile products; avoids solvents. | Risk of co-distillation with products of similar volatility.[6] Requires high vacuum. |
| Acetonitrile Precipitation | Formation of an insoluble 1:1 complex.[2][4] | Good to Excellent | Non-aqueous; good for water-sensitive compounds. | Product may co-precipitate; requires low temperatures for maximum efficiency. |
| Flash Chromatography | Adsorption based on polarity differences. | Excellent | High resolution; applicable to a wide range of compounds. | More time-consuming and resource-intensive; potential for product loss on the column. |
| Potassium Salt Filtration | Complexation with K+ ions to induce precipitation. | Fair to Good | Simple, non-aqueous. | Efficiency is compound-dependent; may introduce inorganic salts into the mixture. |
Experimental Protocols & Workflows
Method 1: Removal by Aqueous Extraction
This protocol is suitable for water-insoluble organic products.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate, or diethyl ether).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of deionized water to the separatory funnel.
-
Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step (3-5) at least two more times to ensure complete removal of the this compound.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine) to remove residual water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
Method 2: Removal by Acetonitrile Precipitation
This protocol is ideal for water-sensitive products that are soluble in common organic solvents at low temperatures.
-
Concentration: Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Redissolution: Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or toluene) in which the product is soluble but the this compound/acetonitrile complex is not.
-
Addition of Acetonitrile: While stirring, add cold (~0 °C) acetonitrile. The amount should be approximately 2 mL for every 1 g of crude material expected.[4]
-
Cooling & Precipitation: Cool the mixture in an ice bath or freezer (-20 °C) for several hours (or overnight) to induce crystallization of the this compound-acetonitrile complex.[3][4]
-
Filtration: Quickly filter the cold slurry through a pre-chilled Büchner funnel to collect the precipitated complex.
-
Washing: Wash the filtrate cake with a small amount of cold solvent to recover any occluded product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Method 3: Removal by Flash Column Chromatography
This is a versatile method suitable for most products that are stable on silica gel.
-
Sample Preparation: Concentrate the crude reaction mixture. Adsorb the residue onto a small amount of silica gel (~2-3 times the mass of the crude material) by dissolving it in a minimal amount of solvent (e.g., dichloromethane), adding the silica, and then removing the solvent under vacuum.
-
Column Packing: Pack a flash chromatography column with silica gel using a suitable non-polar solvent (e.g., hexane or hexane/ethyl acetate mixture).
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar mobile phase. This compound is very polar and will remain at the top of the column.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane) to elute your desired product.
-
Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Final Wash (Optional): After your product has eluted, you can flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to wash out the this compound if desired.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. santaisci.com [santaisci.com]
Technical Support Center: Analysis of Byproducts in 18-Crown-6 Mediated Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to byproduct formation in organic reactions mediated by 18-crown-6.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in organic reactions and how does it lead to byproduct formation?
A1: this compound is a phase-transfer catalyst. Its primary function is to bind with cations, particularly potassium ions (K⁺), forming a complex that is soluble in organic solvents. This process effectively transports the corresponding anion from an aqueous or solid phase into the organic phase where the reaction with an organic substrate occurs. This "naked" anion is highly reactive, which can sometimes lead to side reactions and the formation of byproducts, especially under harsh conditions or with sterically hindered substrates.
Q2: I am observing a significant amount of elimination byproduct in my Williamson ether synthesis. What are the likely causes and how can I minimize it?
A2: The most common byproduct in the Williamson ether synthesis is an alkene, resulting from an E2 elimination reaction competing with the desired Sₙ2 substitution. This is particularly prevalent with secondary and tertiary alkyl halides. To minimize elimination, consider the following:
-
Substrate Choice: Whenever possible, use a primary alkyl halide and a secondary or tertiary alkoxide.
-
Temperature: Lowering the reaction temperature generally favors the Sₙ2 pathway over E2.
-
Base Strength: While a strong base is needed to form the alkoxide, using a very strong, non-nucleophilic base in slight excess can sometimes help. However, excess strong base can also promote elimination.
Q3: My potassium permanganate oxidation reaction is not clean, and I suspect byproducts. What could they be and how can I improve the reaction?
A3: While this compound allows for the use of KMnO₄ in non-polar organic solvents ("purple benzene"), leading to enhanced reactivity, over-oxidation or side reactions can occur. Common issues include:
-
Over-oxidation: Alkenes can be cleaved into carboxylic acids or ketones instead of the desired diols if the reaction conditions (temperature, reaction time) are not carefully controlled.
-
Reaction with the Solvent: Aromatic solvents like benzene or toluene can be oxidized under harsh conditions.
-
Formation of Manganese Dioxide (MnO₂): This insoluble brown solid is a common byproduct and can complicate product isolation.
To improve the reaction, use a stoichiometric amount of KMnO₄, maintain a low temperature, and monitor the reaction progress closely to avoid over-oxidation.
Q4: How can I effectively remove this compound from my reaction mixture after the reaction is complete?
A4: this compound can be challenging to remove due to its polarity and solubility in many organic solvents. Common methods include:
-
Aqueous Extraction: Repeated washing of the organic layer with water can remove this compound, although it can be a slow process.
-
Acidic Wash: Washing with a dilute acid solution can protonate the oxygen atoms of the crown ether, increasing its water solubility.
-
Complexation and Filtration: Adding a salt with a cation that strongly complexes with this compound (like potassium salts) can sometimes precipitate the complex, which can then be filtered off.
-
Column Chromatography: This is often the most effective method for complete removal, though it can be resource-intensive.
Q5: Can this compound itself decompose and contribute to byproducts?
A5: this compound is generally stable under many reaction conditions. However, at high temperatures, it can undergo thermal decomposition.[1][2] Also, in the presence of strong acids, it can form complexes with hydronium ions.[3] While direct decomposition into interfering byproducts during a typical reaction is uncommon, using purified this compound is always recommended as impurities from its synthesis (such as alcoholic or vinylic compounds) could be mistaken for reaction byproducts.
Troubleshooting Guides
Guide 1: Williamson Ether Synthesis - Low Yield and/or High Elimination Byproduct
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of ether, significant amount of alkene byproduct | Reaction conditions favor E2 elimination. | - Use a primary alkyl halide if possible.- Lower the reaction temperature.- Use a less sterically hindered base to generate the alkoxide. |
| Low overall conversion | Incomplete deprotonation of the alcohol or insufficient reactivity. | - Ensure a sufficiently strong and anhydrous base is used to generate the alkoxide.- Confirm the activity of the this compound catalyst.- Increase the reaction time. |
| Presence of unreacted alcohol starting material | Incomplete reaction or hydrolysis of the alkoxide. | - Ensure anhydrous conditions.- Use a slight excess of the alkyl halide. |
Guide 2: Nucleophilic Fluorination - Low Yield and/or Formation of Alcohol Byproduct
| Symptom | Possible Cause | Troubleshooting Step |
| Low yield of the fluorinated product | Poor solubility of the fluoride salt or low nucleophilicity. | - Ensure the this compound is of high purity and used in an appropriate stoichiometric amount.- Use a polar aprotic solvent (e.g., acetonitrile, DMF).- Consider using a more soluble fluoride source if possible. |
| Formation of an alcohol byproduct | Presence of water in the reaction mixture. | - Use rigorously dried solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of elimination byproducts | The substrate is prone to elimination. | - Use a less basic fluoride source if the desired reaction allows.- Lower the reaction temperature. |
Data Presentation
Table 1: Representative Byproduct Distribution in this compound Mediated Reactions
| Reaction Type | Substrate | Reagents | Desired Product | Yield (%) | Major Byproduct(s) | Byproduct Yield (%) |
| Williamson Ether Synthesis | 2-Bromopropane | Sodium Ethoxide, this compound | Isopropyl ethyl ether | 40-60 | Propene | 40-60 |
| Nucleophilic Fluorination | 1-Bromooctane | KF, this compound | 1-Fluorooctane | 85-95 | 1-Octene | 5-15 |
| Permanganate Oxidation | Cyclohexene | KMnO₄, this compound, Benzene | cis-1,2-Cyclohexanediol | 70-85 | Adipic acid | 15-30 |
| Grignard Reaction | Dibenzo-18-crown-6 derivative | Acyl chloride | Ketone | ~48 | Tertiary Alcohol, Oxidation products | Not quantified |
Note: The yields presented are representative and can vary significantly based on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using this compound
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the desired alcohol (1.0 eq.) and a suitable anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Crown Ether Addition: Add this compound (0.1 eq.) to the reaction mixture.
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.2 eq.) to the mixture via a syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Identification of Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS instrument.
-
Chromatographic Separation: Use a suitable GC column (e.g., a non-polar column like DB-5ms) and a temperature program that allows for the separation of all components in the mixture.
-
Mass Spectrometry: As each component elutes from the GC column, it will be ionized (typically by electron impact) and the mass-to-charge ratio of the fragments will be detected.
-
Data Analysis:
-
Identify the peaks corresponding to the starting materials, desired product, and any byproducts in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of each byproduct peak.
-
Compare the obtained mass spectra with a library of known compounds (e.g., NIST library) to identify the structure of the byproducts.
-
The relative peak areas in the TIC can provide a semi-quantitative estimate of the byproduct distribution.
-
Visualizations
Caption: Mechanism of this compound as a phase-transfer catalyst.
Caption: A logical workflow for troubleshooting byproduct formation.
Caption: Relationship between reaction type and common side reactions.
References
Optimizing reaction temperature and time for 18-Crown-6 catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing reaction temperature and time for experiments utilizing 18-Crown-6 as a phase-transfer catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a reaction, and how do temperature and time influence its effectiveness?
A1: this compound is a phase-transfer catalyst that facilitates the transfer of an inorganic salt (often a potassium salt) from a solid or aqueous phase into an organic phase.[1][2] It achieves this by encapsulating the cation (e.g., K⁺) within its central cavity, creating a large, lipophilic complex.[1] This "naked" anion is then more soluble and highly reactive in the organic solvent.[2]
-
Temperature: Generally, increasing the reaction temperature increases the reaction rate. However, excessively high temperatures can lead to the decomposition of reactants, products, or the catalyst itself. In some cases, high temperatures can also favor undesirable side reactions, such as elimination over substitution.[3] For instance, in certain enzymatic reactions, the presence of this compound can cause the enzyme to denature at lower temperatures.[4]
-
Time: The reaction time is critical for achieving a high yield. Insufficient time will result in an incomplete reaction, while excessively long reaction times can lead to the formation of byproducts or decomposition of the desired product. The optimal reaction time is dependent on the reaction temperature, the concentration of reactants, and the specific chemical transformation.[3]
Q2: My reaction yield is consistently low, even with this compound. What are the likely causes related to temperature and time?
A2: Low yields in this compound catalyzed reactions can often be attributed to suboptimal temperature and time. Consider the following:
-
Temperature is too low: The reaction may be proceeding too slowly to reach completion within the allotted time. A modest increase in temperature can significantly enhance the reaction rate.
-
Temperature is too high: This can lead to the degradation of your starting materials, product, or the this compound catalyst. It can also promote side reactions. For example, in Williamson ether synthesis, higher temperatures can favor elimination over the desired substitution reaction.[3]
-
Reaction time is too short: The reaction may not have had enough time to go to completion. Monitoring the reaction progress over time using techniques like TLC or GC-MS can help determine the optimal reaction time.
-
Reaction time is too long: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the product or the formation of undesired byproducts.
Q3: How do I determine the optimal temperature and time for my specific reaction?
A3: The optimal conditions are highly dependent on the specific reactants and solvent system. A systematic approach is recommended:
-
Literature Review: Start by reviewing the literature for similar reactions that use this compound as a catalyst to find a suitable starting point for temperature and time.
-
Small-Scale Screening: Conduct a series of small-scale experiments to screen a range of temperatures. For example, you could run the reaction at room temperature, 50 °C, and 80 °C.
-
Time Course Study: Once a promising temperature is identified, perform a time course study at that temperature to determine the point at which the reaction reaches completion and before significant byproduct formation occurs. Monitor the reaction at regular intervals (e.g., every hour).
-
Analytical Monitoring: Utilize analytical techniques such as TLC, GC, HPLC, or NMR to monitor the consumption of starting materials and the formation of the product and any byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Reaction temperature is too low. | Gradually increase the reaction temperature in 10-20 °C increments and monitor the reaction progress. |
| Reaction time is insufficient. | Extend the reaction time and monitor for product formation at regular intervals. | |
| Inefficient phase transfer. | Ensure adequate stirring to maximize the interfacial area between phases. Consider a co-solvent to improve the solubility of the this compound complex. | |
| Formation of Significant Byproducts | Reaction temperature is too high. | Decrease the reaction temperature. This can often improve selectivity for the desired product over side reactions like elimination.[3] |
| Reaction time is too long. | Determine the optimal reaction time by performing a time-course study and stopping the reaction once the maximum yield of the desired product is achieved. | |
| Decomposition of Reactants or Product | Reaction temperature is too high. | Lower the reaction temperature. Consider running the reaction at the lowest temperature that still provides a reasonable reaction rate. |
| Inconsistent Results | Poor temperature control. | Use a reliable heating mantle with a temperature controller or an oil bath to ensure a stable and uniform reaction temperature. |
| Inconsistent reaction timing. | Use a timer to ensure that all experiments are run for the same duration. |
Data Presentation
The following tables provide a summary of reaction conditions and yields for common reactions catalyzed by this compound.
Table 1: this compound Catalyzed Nucleophilic Substitution Reactions
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halide + Potassium Fluoride | Acetonitrile | 82 | 24 | 46 | [5][6] |
| Alkyl Halide + Potassium Fluoride (with bulky diol co-catalyst) | Acetonitrile | 82 | 24 | 80 | [7] |
| Benzyl Bromide + Potassium p-Nitrobenzoate | Chloroform | Not specified | 2 (to reach equilibrium) | Good | [8] |
| Benzyl Bromide + Potassium Methoxide | Acetonitrile | Not specified | Not specified | 100 | [2] |
Table 2: this compound Catalyzed Williamson Ether Synthesis
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Halide + Alkoxide | Various | 50-100 | 1-8 | 50-95 | [3] |
| Benzyl Chloride + Furfuryl Alcohol | Not specified | Not specified | Not specified | High | [3] |
Experimental Protocols
Protocol 1: General Procedure for this compound Catalyzed Nucleophilic Fluorination
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Alkyl halide (1.0 equiv)
-
Potassium fluoride (KF, 1.5 equiv)
-
This compound (0.1 equiv)
-
Anhydrous acetonitrile
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium fluoride and this compound.
-
Add anhydrous acetonitrile to the flask.
-
Add the alkyl halide to the reaction mixture.
-
Heat the reaction mixture to 82 °C with vigorous stirring.[5][6]
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 24 hours.[5][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for this compound Catalyzed Williamson Ether Synthesis
This protocol is a general guideline and should be optimized for specific substrates.
-
Materials:
-
Alcohol (1.0 equiv)
-
Strong base (e.g., NaH, 1.1 equiv)
-
Alkyl halide (1.0 equiv)
-
This compound (0.05-0.1 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and the anhydrous solvent.
-
Cool the solution in an ice bath and slowly add the strong base.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add this compound to the reaction mixture, followed by the alkyl halide.
-
Heat the reaction mixture to a temperature between 50-100 °C.[3]
-
Monitor the reaction progress by TLC or GC. Reactions are typically complete within 1-8 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography or distillation.
-
Visualizations
Caption: Catalytic Cycle of this compound in Phase-Transfer Catalysis.
Caption: Troubleshooting Workflow for Optimizing this compound Catalysis.
References
- 1. iajpr.com [iajpr.com]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Fluorination with KF Catalyzed by this compound and Bulky Diols: A Theoretical and Experimental Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
The effect of solvent choice on the efficiency of 18-Crown-6 reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 18-Crown-6 in their experiments. The information is presented in a direct question-and-answer format to address specific issues related to the effect of solvent choice on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in my reaction?
A1: this compound is a phase-transfer catalyst. Its primary function is to dissolve inorganic salts (like potassium salts) in organic solvents where they are typically insoluble.[1][2] It achieves this by encapsulating the metal cation (e.g., K⁺) within its central cavity. This complexation leaves the corresponding anion (e.g., fluoride, acetate, permanganate) "naked" and highly reactive in the organic phase, thereby significantly accelerating the reaction rate.[1][3]
Q2: How does the choice of solvent affect the efficiency of an this compound catalyzed reaction?
A2: The solvent plays a critical role in several ways:
-
Solubility of Reactants: The solvent must dissolve the organic substrate.
-
Solubility of the Crown Ether Complex: The this compound/cation complex needs to be soluble in the chosen solvent.
-
Anion Solvation: The solvent should not strongly solvate the "naked" anion, as this would decrease its nucleophilicity and reactivity. Polar aprotic solvents are often preferred over polar protic solvents for this reason.
-
Reaction Kinetics: The polarity of the solvent can influence the reaction rate. For instance, reactions with potassium fluoride have been observed to proceed faster in acetonitrile than in benzene.[3]
Q3: Which type of solvent is generally recommended for this compound reactions?
A3: Aprotic solvents are typically recommended. These can be nonpolar aprotic (e.g., benzene, toluene) or polar aprotic (e.g., acetonitrile, THF, DMF, DMSO).[2][3] The optimal choice depends on the specific reaction, the reactants' solubility, and the desired reaction temperature. For example, "purple benzene," a solution of potassium permanganate in benzene facilitated by this compound, is a useful oxidizing agent.[1][2] Acetonitrile is also a common choice for nucleophilic substitution reactions.[3]
Q4: Can water in my solvent affect the reaction?
A4: Yes, the presence of water can be detrimental to the efficiency of this compound catalyzed reactions. Water can hydrate the anion, reducing its "naked" character and thus its reactivity.[4][5] It is crucial to use anhydrous solvents for optimal performance. This compound itself is hygroscopic and should be handled accordingly.[1]
Troubleshooting Guides
Problem: My reaction is very slow or not proceeding at all.
-
Is your solvent appropriate and dry?
-
The presence of water can significantly hinder the reaction by solvating the anion. Ensure you are using an anhydrous solvent.
-
Consider if a different aprotic solvent might offer better solubility for your specific substrate and the this compound complex.
-
-
Is the this compound complexing with the correct cation?
-
This compound has a high affinity for potassium (K⁺) ions.[1] Its effectiveness with other cations like Na⁺ or Li⁺ is lower. Ensure your salt corresponds to the optimal cation for the crown ether.
-
-
Is your this compound pure?
-
Impurities in the this compound can interfere with the reaction. Purification can be achieved by recrystallization from hot acetonitrile, which forms an insoluble solvate.[1]
-
Problem: I am observing a low yield of my desired product.
-
Could side reactions be occurring?
-
The choice of solvent can influence the reaction pathway. For example, in reactions with secondary alkyl bromides, the use of certain solvents might favor elimination side products over the desired substitution product.[3]
-
Ensure your reaction temperature is optimized, as higher temperatures can sometimes promote side reactions.
-
-
Is the catalyst concentration optimal?
-
While this compound is a catalyst, a certain concentration is required for the reaction to proceed efficiently. In some cases, using only catalytic amounts is sufficient, while in others, a larger quantity may be needed, especially if the reactants are particularly insoluble.[3]
-
-
Have you considered the leaving group?
-
In nucleophilic substitution reactions, the nature of the leaving group significantly impacts the reaction rate and yield. The typical reactivity order is Bromide > Tosylate > Chloride.[3]
-
Problem: How do I remove the this compound from my reaction mixture after completion?
-
Aqueous Work-up: this compound has some solubility in water, so it can often be removed by performing an aqueous work-up.
-
Distillation: If your product is not volatile, this compound can be removed by vacuum distillation, although it has a tendency to supercool.[1]
-
Complexation and Filtration: If your product is soluble in a non-polar solvent, you may be able to precipitate the this compound by adding a potassium salt and filtering the resulting complex.
Data Presentation
Table 1: Effect of Solvent on the Yield of Benzyl Acetate from Benzyl Bromide and Potassium Acetate Catalyzed by this compound
| Solvent | Temperature | Time (hours) | Yield of Benzyl Acetate |
| Acetonitrile | Room Temperature | 1 | 95%[3] |
Table 2: Qualitative Comparison of Reaction Rates in Different Solvents for Nucleophilic Substitution with Potassium Fluoride and this compound
| Substrate | Solvent 1 | Solvent 2 | Rate Comparison |
| Primary Alkyl Halides | Acetonitrile | Benzene | Faster in Acetonitrile[3] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl Acetate using this compound in Acetonitrile
This protocol is based on the reaction of benzyl bromide with potassium acetate.[3]
-
Materials:
-
Benzyl bromide
-
Potassium acetate (anhydrous)
-
This compound
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium acetate and a catalytic amount of this compound.
-
Add anhydrous acetonitrile to the flask and stir the suspension.
-
Add benzyl bromide to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture can be filtered to remove the inorganic salts, and the solvent can be removed under reduced pressure. The crude product can then be purified by distillation or chromatography.
-
Protocol 2: Oxidation of an Alkene using Potassium Permanganate and this compound ("Purple Benzene")
This is a general procedure for the oxidation of alkenes.[1][2]
-
Materials:
-
Alkene substrate
-
Potassium permanganate
-
This compound
-
Benzene (anhydrous)
-
-
Procedure:
-
In a flask, dissolve this compound in anhydrous benzene.
-
Carefully add potassium permanganate to the solution. The solution should turn purple as the [K(this compound)]⁺MnO₄⁻ complex forms.
-
Add the alkene substrate to the "purple benzene" solution.
-
Stir the reaction at the desired temperature. The reaction progress can be monitored by the disappearance of the purple color and the formation of a brown manganese dioxide precipitate.
-
Upon completion, the manganese dioxide can be removed by filtration. The filtrate contains the oxidized product, which can be isolated and purified.
-
Visualizations
Caption: Logical workflow of this compound phase-transfer catalysis.
Caption: General experimental workflow for this compound catalyzed reactions.
References
Technical Support Center: 18-Crown-6 Stability and Degradation Prevention
Welcome to the technical support center for 18-Crown-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound under harsh experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Degradation in Strong Acidic Conditions
Q1: My reaction requires a strong acid (e.g., concentrated H₂SO₄, HCl). How can I prevent the degradation of this compound?
A1: this compound is known to have a high affinity for the hydronium ion (H₃O⁺) and can form stable complexes with strong acids.[1][2] While this complexation can protect the crown ether from immediate degradation in some cases, prolonged exposure to concentrated strong acids, especially at elevated temperatures, can lead to cleavage of the ether linkages.
Troubleshooting & Prevention:
-
Complex Formation: The formation of a complex, such as [H₃O·this compound]⁺, can be a primary interaction.[1] Understanding that the crown ether will be protonated is key.
-
Temperature Control: Whenever possible, conduct reactions at the lowest effective temperature to minimize the rate of acid-catalyzed hydrolysis.
-
Anhydrous Conditions: In non-aqueous systems, rigorously excluding water can prevent the formation of hydronium ions, potentially reducing the degradation pathway.
-
Alternative Catalysts: If this compound is used as a phase-transfer catalyst, consider if a more acid-stable alternative, such as a dicyclohexyl-18-crown-6, might be suitable for your reaction.
Logical Workflow for Acidic Conditions
Caption: Decision workflow for using this compound in strong acid.
Degradation in Strong Basic Conditions
Q2: I am using a strong base like concentrated NaOH or KOH in my experiment. Will this compound be stable?
A2: this compound is generally considered to be relatively stable in the presence of strong bases, as evidenced by its synthesis, which often employs potassium hydroxide.[1][2][3] However, prolonged exposure to highly concentrated basic solutions, particularly at high temperatures (e.g., reflux), may lead to slow degradation.
Troubleshooting & Prevention:
-
Temperature and Concentration: The stability of this compound in basic solutions is dependent on both the concentration of the base and the temperature. For extended reactions at high temperatures, some degradation may occur.
-
Inert Atmosphere: To prevent potential oxidative degradation that can be accelerated at high pH and temperature, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is advisable.
-
Alternative Crown Ethers: For extremely harsh basic conditions, consider more robust crown ethers such as dicyclohexyl-18-crown-6, which exhibits greater stability.
| Condition | This compound Stability | Dicyclohexyl-18-crown-6 Stability |
| Moderate Base (e.g., 1M NaOH, RT) | Generally Stable | Highly Stable |
| Concentrated Base (e.g., >5M KOH, reflux) | Potential for slow degradation | More Stable |
Thermal Degradation
Q3: What is the thermal stability of this compound, and at what temperature does it start to decompose?
A3: The thermal stability of this compound can be influenced by the presence of complexed metal ions. Uncomplexed this compound generally begins to show signs of decomposition at temperatures above 200°C. However, when complexed with certain metal salts, the thermal stability can be affected. For instance, some barium complexes of this compound are stable up to 200°C, while others may dissociate at temperatures as low as 80°C. An explosion has been reported during the thermal decomposition of a crude this compound-potassium salt complex when the temperature rose to near 200°C, possibly due to the autoignition of dioxane vapors, a potential impurity from synthesis.[3]
Troubleshooting & Prevention:
-
Temperature Limit: As a general guideline, it is recommended to keep the reaction temperature below 150°C to ensure the stability of this compound, especially when complexed with metal salts.
-
Purification: Ensure the this compound is of high purity and free from residual solvents from its synthesis (like dioxane) that may have lower autoignition temperatures.[3]
-
Inert Atmosphere: When heating this compound, especially to higher temperatures, doing so under an inert atmosphere can help prevent oxidative decomposition.
Thermal Stability of this compound Complexes
| Complex | Dissociation/Decomposition Temperature (°C) |
| BaI₂·this compound | > 200 |
| Ba(SCN)₂·this compound | > 200 |
| BaCl₂·this compound | 80 - 200 |
| BaBr₂·this compound | 80 - 200 |
Note: Data is compiled from various sources and represents a general range.
Degradation in the Presence of Oxidizing and Reducing Agents
Q4: Can I use this compound with strong oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LAH)?
A4:
-
Oxidizing Agents: this compound is famously used as a phase-transfer catalyst to dissolve potassium permanganate in organic solvents like benzene, creating "purple benzene".[1] This indicates that this compound is relatively stable to KMnO₄ under these conditions, allowing the permanganate ion to act as an oxidizing agent without rapidly degrading the crown ether. However, the long-term stability in the presence of strong oxidizers, especially at elevated temperatures, has not been extensively quantified.
-
Reducing Agents:
-
Sodium Borohydride (NaBH₄): Sodium borohydride is a common reducing agent often used in alcoholic solvents. This compound is generally expected to be stable in the presence of NaBH₄ under typical reaction conditions, as NaBH₄ is not reactive towards ethers.
-
Lithium Aluminum Hydride (LAH): LAH is a much stronger reducing agent and is highly reactive. While it is typically used in ether solvents like THF and diethyl ether, which are stable to it, there is a possibility of reaction with crown ethers under certain conditions, potentially leading to the cleavage of the C-O bonds. It is advisable to use this compound with caution in the presence of LAH, especially at elevated temperatures.
-
Workflow for Using this compound with Redox Reagents
Caption: Guidelines for using this compound with oxidizing and reducing agents.
Experimental Protocols
Protocol 1: Monitoring this compound Degradation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the concentration of this compound in a reaction mixture to assess its degradation.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS compatibility).
-
This compound standard.
Procedure:
-
Sample Preparation:
-
At various time points during your reaction, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water. An acid modifier like 0.1% phosphoric acid or formic acid can be added to improve peak shape.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: this compound does not have a strong chromophore, so detection can be challenging. Detection is often performed at low UV wavelengths (e.g., < 210 nm) or by using a refractive index (RI) detector or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Integrate the peak area of this compound in your samples.
-
Determine the concentration of this compound in your samples by comparing the peak area to the calibration curve. A decrease in concentration over time indicates degradation.
-
Experimental Workflow for HPLC Analysis
Caption: Workflow for monitoring this compound degradation via HPLC.
Protocol 2: Analysis of this compound Degradation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool to qualitatively and quantitatively assess the degradation of this compound by observing changes in its characteristic signal and the appearance of new signals from degradation products.
Instrumentation and Reagents:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 300 MHz or higher).
-
Deuterated solvent (e.g., CDCl₃, D₂O, depending on the reaction solvent).
-
Internal standard (e.g., tetramethylsilane - TMS, or another stable compound with a known concentration and a signal that does not overlap with the analyte signals).
Procedure:
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture.
-
Remove the reaction solvent under reduced pressure if it is not a deuterated solvent.
-
Dissolve the residue in a known volume of a suitable deuterated solvent containing a known amount of an internal standard.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample. The protons of the methylene groups in this compound typically appear as a sharp singlet around 3.6-3.7 ppm in many deuterated solvents.
-
Ensure a sufficient relaxation delay (D1) to allow for accurate integration of the signals.
-
-
Data Analysis:
-
Integrate the area of the this compound singlet and the signal of the internal standard.
-
The concentration of this compound can be calculated relative to the known concentration of the internal standard.
-
Monitor the decrease in the integral of the this compound signal over time.
-
The appearance of new signals, particularly in the regions associated with aldehydes, carboxylic acids, or smaller glycols, can indicate the nature of the degradation products.
-
Logical Diagram for NMR Analysis
Caption: Process for NMR analysis of this compound degradation.
References
Validation & Comparative
A Comparative Analysis of 18-Crown-6 and Cryptands for Enhanced Potassium Ion Binding
In the realm of supramolecular chemistry and its applications in research and drug development, the selective binding of cations is of paramount importance. This guide provides a detailed comparison of the efficacy of two prominent macrocyclic ligands, 18-crown-6 and cryptands (specifically [2.2.2]cryptand), in binding potassium ions (K⁺). This analysis is supported by experimental data on their binding affinities and thermodynamic properties, alongside detailed experimental protocols for their determination.
Quantitative Comparison of Binding Affinity
The stability of the complex formed between a ligand and a metal ion is a critical measure of binding efficacy. This is quantitatively expressed by the stability constant (log K), the association constant (Kₐ), and the Gibbs free energy change (ΔG). A higher log K value and a more negative ΔG value indicate a more stable complex and thus, stronger binding.
The following table summarizes the experimentally determined thermodynamic parameters for the complexation of potassium ions with this compound and [2.2.2]cryptand in different solvents.
| Ligand | Solvent | Temperature (°C) | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |
| This compound | Methanol | 25 | 6.05 | -34.5 | -62.1 | -27.6 |
| Water | 25 | 2.03 | -11.6 | -26.2 | -14.6 | |
| Acetonitrile | 25 | 5.91 | -33.7 | -58.1 | -24.4 | |
| Propylene Carbonate | 25 | 6.10 | -34.8 | - | - | |
| [2.2.2]Cryptand | Methanol | 25 | 10.96 | -62.6 | -76.6 | -14.0 |
| Water | 25 | 5.40 | -30.8 | -42.3 | -11.5 |
As the data indicates, [2.2.2]cryptand exhibits a significantly higher binding affinity for potassium ions compared to this compound in all tested solvents.[1] For instance, in methanol, the stability constant for the K⁺-[2.2.2]cryptand complex is approximately 10¹⁰, whereas for the K⁺-18-crown-6 complex, it is around 10⁶.[1] This marked difference in stability is a direct consequence of the structural differences between the two ligands. The three-dimensional cavity of the cryptand encapsulates the potassium ion more effectively, leading to a more stable complex.[2] This phenomenon is often referred to as the "cryptate effect."
Experimental Protocols
The determination of binding constants and thermodynamic parameters for ion-macrocycle interactions is crucial for understanding their efficacy. Two common experimental techniques for this purpose are Isothermal Titration Calorimetry (ITC) and Conductometric Titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the macrocycle (this compound or cryptand) in the desired solvent at a known concentration.
-
Prepare a solution of a potassium salt (e.g., KCl) in the same solvent at a concentration 10-20 times higher than the macrocycle solution.
-
Ensure both solutions are degassed to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Clean the sample cell and the injection syringe of the ITC instrument thoroughly with the solvent.
-
Load the macrocycle solution into the sample cell and the potassium salt solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
-
Titration:
-
Perform a series of small, sequential injections of the potassium salt solution into the sample cell while continuously monitoring the heat change.
-
The initial injections will produce significant heat changes as the binding sites on the macrocycle become saturated.
-
As the macrocycle becomes saturated, subsequent injections will produce smaller heat changes, eventually approaching the heat of dilution of the salt solution.
-
-
Data Analysis:
-
The raw data, a plot of heat change per injection versus the molar ratio of ligand to binding partner, is integrated to generate a binding isotherm.
-
This isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.
-
Conductometric Titration
This method relies on the change in the molar conductivity of a solution as the complex is formed. The mobility of the free cation is different from that of the complexed cation, leading to a change in the overall conductivity of the solution.
Methodology:
-
Solution Preparation:
-
Prepare a solution of a potassium salt with a known concentration in the chosen solvent.
-
Prepare a solution of the macrocyclic ligand at a higher concentration in the same solvent.
-
-
Titration Setup:
-
Place the potassium salt solution in a thermostated conductivity cell equipped with a magnetic stirrer.
-
Measure the initial conductivity of the salt solution.
-
Add small, known aliquots of the macrocycle solution to the conductivity cell.
-
-
Measurement:
-
After each addition of the macrocycle solution, allow the mixture to equilibrate and record the conductivity.
-
Continue the additions until the molar ratio of ligand to metal ion is well beyond 1:1.
-
-
Data Analysis:
-
Plot the molar conductivity of the solution as a function of the molar ratio of the macrocycle to the potassium ion.
-
The plot will typically show two linear segments with different slopes. The intersection of these lines corresponds to the stoichiometry of the complex (usually 1:1).
-
The stability constant (K) of the complex can be calculated by fitting the experimental data to an appropriate equation that relates the change in molar conductivity to the concentrations of the free and complexed species.
-
Visualizing the Binding and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the structural differences in binding and the experimental workflow.
References
18-Crown-6 vs. 15-Crown-5: A Comparative Analysis of Alkali Metal Cation Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the alkali metal selectivity of two common crown ethers, 18-crown-6 and 15-crown-5. This document outlines their respective binding affinities for alkali metal cations, supported by experimental data, and details the methodologies used to determine these properties.
The selective binding of metal ions by macrocyclic ligands is a cornerstone of host-guest chemistry, with profound implications for areas ranging from chemical synthesis to drug delivery. Among the most studied macrocycles are the crown ethers, which exhibit a remarkable ability to selectively complex with specific cations based on the compatibility between the ion's radius and the ether's cavity size. This principle, often referred to as the "size-fit" concept, dictates the stability of the resulting complex.
Comparative Binding Affinity and Selectivity
The selectivity of this compound and 15-crown-5 for alkali metal cations is primarily dictated by the match between the ionic radius of the metal cation and the cavity size of the crown ether. This compound, with its larger cavity, shows a pronounced preference for the potassium ion (K⁺), which fits snugly within its macrocyclic ring.[1][2] In contrast, the smaller cavity of 15-crown-5 is ideally suited for the sodium ion (Na⁺).[3]
The stability of the formed complexes is quantified by the stability constant (K) or its logarithm (log K). A higher log K value indicates a more stable complex. The selectivity of a crown ether for a particular cation over another can be inferred from the ratio of their stability constants.
Table 1: Log K Values for 1:1 Complexation of this compound and 15-Crown-5 with Alkali Metal Cations in Methanol
| Cation | Ionic Radius (Å) | This compound (Cavity Diameter: 2.6-3.2 Å) Log K | 15-Crown-5 (Cavity Diameter: 1.7-2.2 Å) Log K |
| Li⁺ | 0.76 | 4.3 | 3.3 |
| Na⁺ | 1.02 | 4.3 | 3.7 |
| K⁺ | 1.38 | 6.1 | 3.5 |
| Rb⁺ | 1.52 | 5.2 | 2.8 |
| Cs⁺ | 1.67 | 4.6 | < 2 |
Note: The Log K values are indicative and can vary with the solvent and experimental conditions. The data presented is a representative compilation from various studies.
The data clearly illustrates that this compound exhibits a peak in binding affinity for K⁺, while 15-crown-5 shows the highest affinity for Na⁺.[3] The stability of the complexes generally decreases as the ionic size deviates from the optimal fit for each crown ether.
Experimental Protocol: Determination of Stability Constants by Conductometric Titration
A widely used method to determine the stability constants of crown ether-cation complexes is conductometric titration.[4][5] This technique relies on the change in the molar conductivity of a salt solution upon the addition of a crown ether. The formation of a complex alters the mobility of the cation, leading to a measurable change in the solution's conductance.
Materials and Equipment:
-
Conductivity meter and a dip-type conductivity cell
-
Thermostatted water bath
-
High-precision burette
-
Volumetric flasks and pipettes
-
Alkali metal salt (e.g., KCl, NaCl)
-
Crown ether (this compound or 15-crown-5)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
Procedure:
-
Solution Preparation: Prepare a standard solution of the alkali metal salt in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M). Prepare a standard solution of the crown ether at a concentration approximately 20 times that of the salt solution.
-
Initial Conductance Measurement: Place a known volume of the salt solution into the thermostatted conductivity cell and allow it to reach thermal equilibrium. Measure the initial molar conductance of the solution.
-
Titration: Add small, precise aliquots of the crown ether solution to the salt solution in the cell using the burette.
-
Conductance Readings: After each addition, stir the solution gently and record the molar conductance once the reading stabilizes.
-
Data Analysis: Plot the molar conductance as a function of the molar ratio of crown ether to the metal cation. The stoichiometry of the complex (typically 1:1) and the stability constant (K) can be determined by fitting the experimental data to a suitable non-linear regression model.[4]
Visualizing Selectivity and Experimental Workflow
The principles of selective binding and the experimental process can be visualized through the following diagrams:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 4. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
A Comparative Analysis of Phase Transfer Catalysts: 18-Crown-6 vs. TBAB
In the realm of chemical synthesis, particularly in processes involving immiscible reactants, phase transfer catalysts (PTCs) play a pivotal role in enhancing reaction rates and yields. Among the diverse array of PTCs, 18-Crown-6 and Tetrabutylammonium Bromide (TBAB) are two prominent examples, each exhibiting distinct mechanisms and performance characteristics. This guide provides an objective comparison of these two catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications.
Mechanism of Action
The efficacy of a phase transfer catalyst lies in its ability to transport a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. This compound and TBAB achieve this through fundamentally different mechanisms.
This compound: As a crown ether, this compound possesses a unique three-dimensional structure with a central cavity lined with oxygen atoms. This cavity has a high affinity for specific metal cations, particularly potassium ions (K⁺), effectively encapsulating them.[1] This complexation disrupts the ionic bond between the cation and its accompanying anion. The "naked" anion, now shielded from the cation and with reduced solvation, exhibits significantly enhanced nucleophilicity in the organic phase, thereby accelerating the reaction rate.[1]
Tetrabutylammonium Bromide (TBAB): TBAB is a quaternary ammonium salt. Its catalytic action stems from the lipophilic nature of the tetrabutylammonium cation ((C₄H₉)₄N⁺). This cation can pair with an anion from the aqueous phase and transport it into the organic phase.[2][3] Once in the organic phase, the anion is available to react with the organic substrate. The tetrabutylammonium cation then returns to the aqueous phase to repeat the cycle.
Physicochemical Properties
The physical and chemical properties of a catalyst are crucial determinants of its suitability for a given reaction system. A comparison of the key properties of this compound and TBAB is presented below.
| Property | This compound | Tetrabutylammonium Bromide (TBAB) |
| Molecular Formula | C₁₂H₂₄O₆ | C₁₆H₃₆BrN |
| Molar Mass | 264.32 g/mol | 322.37 g/mol |
| Appearance | White, hygroscopic crystalline solid[1] | White crystalline powder[3] |
| Melting Point | 37-40 °C[1] | 102-106 °C[2] |
| Solubility in Water | 75 g/L[1] | 600 g/L (20 °C)[4] |
| Solubility in Organic Solvents | Soluble in benzene, acetone, chloroform[5] | Soluble in alcohol, ether, acetone; slightly soluble in benzene[3] |
| Stability | Stable, but incompatible with strong acids and strong oxidizing agents.[6] Ether bonds can be susceptible to oxidation at high temperatures.[5] | Stable. Incompatible with strong oxidizing agents. Protect from moisture.[2][4][6] |
Performance in Williamson Ether Synthesis
Table 1: Performance of this compound in Nucleophilic Substitution
| Reaction | Substrates | Solvent | Catalyst Loading | Temperature | Time | Yield | Reference |
| Nucleophilic Fluorination | Alkyl Halide, Potassium Fluoride | Toluene | Catalytic | 82 °C | 24 h | 46% | [7] |
| Isomerization | 2-methylbicyclo(2.2.1)hepta-2,5-diene, K-t-butoxide | DMSO | Catalytic | - | - | - | [8] |
Table 2: Performance of TBAB in Williamson Ether Synthesis
| Product | Substrates | Solvent | Catalyst Loading | Temperature | Time | Yield | Reference |
| 4-ethylanisole | 4-ethylphenol, methyl iodide, NaOH | Biphasic | 0.045 eq | Reflux | 1 h | - | [9] |
| p-propylphenyl ether | p-cresol, n-propyl iodide, NaOH | Biphasic | 9 mg | 95-100 °C | 1 h | - | [10] |
Experimental Protocols
Williamson Ether Synthesis using TBAB (Synthesis of 4-ethylanisole) [9]
-
Reaction Setup: In a 5 mL conical vial, combine 150 mg of 4-ethylphenol and 1.25 mL of 25% aqueous sodium hydroxide solution. Add a spin vane and heat gently until the phenol dissolves.
-
Catalyst and Reagent Addition: Add 0.045 equivalents of tetrabutylammonium bromide (TBAB) to the mixture. Equip the vial with a reflux condenser and add 2.61 equivalents of methyl iodide through the top of the condenser.
-
Reaction: Heat the mixture to a gentle reflux and maintain for one hour with vigorous stirring to ensure good mixing of the biphasic solution.
-
Workup: Allow the reaction to cool to room temperature. Remove the spin vane and rinse it into the vial with 1-2 mL of ether. Add a small amount of distilled water. Remove the aqueous layer and extract it with ether. Combine the organic layers.
-
Purification: Wash the combined ether extracts with 5% sodium hydroxide solution, followed by distilled water. Dry the ether layer over anhydrous sodium sulfate. The crude product can be further purified by column chromatography.
Williamson Ether Synthesis (Synthesis of 2-butoxynaphthalene - representative protocol without PTC for baseline) [11]
-
Reaction Setup: To a 5 mL conical reaction vial equipped with a spin vane, add 150 mg of 2-naphthol and 2.5 mL of ethanol.
-
Base Addition: Add 87 mg of crushed solid sodium hydroxide. Equip the vial with an air condenser and heat the solution to reflux for 10 minutes.
-
Alkyl Halide Addition: Allow the solution to cool to at least 60 °C, then add 0.15 mL of 1-bromobutane via syringe.
-
Reaction: Reheat the reaction mixture to reflux for 50 minutes.
-
Workup and Isolation: After cooling, transfer the contents to a small Erlenmeyer flask and add 3-4 chunks of ice followed by ~1 mL of ice-cold water to precipitate the solid product. Collect the solid by vacuum filtration.
Toxicity and Safety
Both this compound and TBAB require careful handling due to their potential toxicity.
| Catalyst | Toxicity Data |
| This compound | Limited acute oral toxicity studies have shown that this compound can cause CNS effects. It is suggested that crown ethers may be readily absorbed through the skin. Due to the lack of comprehensive toxicological data, it is advised to handle with care, using gloves and working in a well-ventilated fume hood to avoid contact and inhalation.[12] |
| Tetrabutylammonium Bromide (TBAB) | The acute oral LD50 in mice is reported as 590 mg/kg. It is considered harmful if ingested or inhaled and can cause irritation to the skin, eyes, and respiratory system.[2] |
Logical Workflow for Catalyst Selection
The choice between this compound and TBAB depends on several factors, including the specific reaction, the nature of the cation involved, cost, and safety considerations.
Caption: A decision-making workflow for selecting between this compound and TBAB.
Conclusion
Both this compound and Tetrabutylammonium Bromide are effective phase transfer catalysts, but their optimal applications differ. This compound excels in reactions where strong complexation of a specific cation, such as potassium, is required to generate a highly reactive "naked" anion. However, its higher cost and potential toxicity are significant considerations. TBAB, on the other hand, is a more general-purpose, cost-effective, and well-characterized PTC suitable for a wide range of reactions. The choice between the two will ultimately depend on a careful evaluation of the reaction mechanism, desired reactivity, budget, and safety protocols of the intended application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tetrabutylammonium bromide | 1643-19-2 [chemicalbook.com]
- 3. Tetrabutylammonium bromide CAS#: 1643-19-2 [m.chemicalbook.com]
- 4. quora.com [quora.com]
- 5. Crown ether [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Potassium fluoride activation for the nucleophilic fluorination reaction using this compound, [2.2.2]-cryptand, pentaethylene glycol and comparison with the new hydro-crown scaffold: a theoretical analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. GT Digital Repository [repository.gatech.edu]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. Solved Williamson Ether Synthesis (Organic Chemistry Lab) | Chegg.com [chegg.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. scholarship.richmond.edu [scholarship.richmond.edu]
A Comparative Guide to Validating Experimental Results of 18-Crown-6 and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods used to validate experimental results involving 18-crown-6, a versatile macrocyclic polyether renowned for its ability to selectively bind cations. We present a detailed overview of key analytical techniques, their associated experimental protocols, and quantitative data to aid in the selection of the most appropriate validation method for your research needs. Furthermore, we explore alternative complexing agents and compare their performance with this compound.
Data Presentation: A Comparative Overview of Validation Techniques
The selection of a validation method for this compound experimental results is contingent on the specific research question, the nature of the sample, and the available instrumentation. Below is a summary of common techniques and the quantitative data they provide.
| Validation Method | Key Quantitative Data | Typical Applications |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift changes (Δδ), coupling constants, relaxation times, dissociation constants (Kd).[1][2] | Elucidating the structure of this compound complexes in solution, studying dynamic processes, and determining binding affinities.[1][3] |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of complex ions, relative intensities.[4] | Confirming the stoichiometry of complexes, studying host-guest interactions in the gas phase, and analyzing complex mixtures.[4][5] |
| Chromatography (e.g., Ion Chromatography) | Retention times, peak resolution.[6][7][8] | Separating and quantifying cations in the presence of this compound, assessing the influence of the crown ether on ion mobility.[6][7] |
| X-ray Crystallography | Unit cell parameters, bond lengths, bond angles, coordination geometry.[9][10][11] | Determining the precise three-dimensional structure of this compound and its solid-state complexes.[9][10] |
| UV-Vis and Fluorescence Spectroscopy | Changes in absorbance or fluorescence intensity, spectral shifts.[12][13] | Quantifying the chelation of metal ions, particularly with chromogenic or fluorogenic derivatives of this compound.[12][13] |
Experimental Protocols: Methodologies for Key Experiments
Detailed and robust experimental protocols are critical for obtaining reliable and reproducible data. Here, we outline the fundamental steps for several key validation techniques.
Nuclear Magnetic Resonance (NMR) Titration for Determining Binding Affinity
This protocol is adapted from a study on the interaction of dibenzo-18-crown-6 (a derivative of this compound) with ammonium chloride.[1]
Objective: To determine the dissociation constant (Kd) of the complex between an this compound derivative and a guest cation.
Materials:
-
Dibenzo-18-crown-6 (DB18C6)
-
Ammonium chloride (NH4Cl)
-
Deuterated methanol (CD3OD)
-
NMR tubes
-
500 MHz NMR spectrometer
Procedure:
-
Prepare a stock solution of DB18C6 in CD3OD.
-
Prepare a stock solution of NH4Cl in CD3OD.
-
Perform a forward titration by preparing a series of NMR tubes containing a fixed concentration of DB18C6 and increasing concentrations of NH4Cl.
-
Acquire 1H NMR spectra for each sample.
-
Monitor the chemical shift changes of the DB18C6 protons upon addition of NH4Cl.
-
Plot the change in chemical shift (Δδ) as a function of the molar ratio of guest to host.
-
Fit the resulting binding isotherm to a suitable binding model to calculate the dissociation constant (Kd). A study using this method found a Kd of approximately 2 x 10⁻⁶ M for the DB18C6-ammonium ion complex.[1]
Ion Chromatography for Cation Separation
This protocol is based on a method for improving the resolution of mono- and divalent cations using this compound in the mobile phase.[6][7]
Objective: To enhance the separation of cations, such as K+ and NH4+, from other ions like Na+.
Materials:
-
Ion chromatograph with a conductivity detector
-
Dionex IonPac CS15 column (or equivalent)
-
Eluent: Methanesulfonic acid
-
This compound
-
Standard solutions of cations (e.g., Li+, Na+, K+, NH4+, Mg2+, Ca2+, Sr2+)
Procedure:
-
Prepare the eluent with and without the addition of a specific concentration of this compound.
-
Equilibrate the column with the chosen eluent.
-
Inject a standard solution containing a mixture of cations.
-
Record the chromatogram and determine the retention times of each cation.
-
Compare the retention times and peak resolutions with and without this compound in the mobile phase. The addition of this compound has been shown to increase the retention times of K+ and NH4+ while not affecting Li+, Na+, Mg2+, and Ca2+, thereby improving their separation.[6][7]
Performance Comparison: this compound vs. Alternatives
While this compound is highly effective, particularly for binding potassium ions, other macrocyclic and acyclic ligands can offer different selectivities and properties.[14][15][16]
| Ligand | Favored Cation(s) | Key Features |
| This compound | K+[14][15][16] | High affinity and selectivity for potassium ions. Cavity size is well-suited for the ionic radius of K+.[14][15] |
| 15-Crown-5 | Na+[14] | Smaller cavity size makes it more selective for sodium ions. |
| 12-Crown-4 | Li+[14] | Even smaller cavity, ideal for the small lithium ion. |
| Dibenzo-18-crown-6 (DB18C6) | K+ > Na+ | More rigid structure compared to this compound. The binding selectivity can be influenced by the solvent.[17] |
| Cryptands (e.g., [2.2.2]cryptand) | K+ | Generally form more stable and selective complexes than crown ethers due to their three-dimensional encapsulation of the cation. |
| Valinomycin | K+ | A naturally occurring ionophore with exceptionally high selectivity for potassium over sodium ions.[18] |
Table 1: Cation Selectivity of Various Crown Ethers. The favored cation is largely determined by the match between the cation's ionic radius and the crown ether's cavity size.[14][15]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the validation of this compound experimental results.
Caption: A generalized workflow for validating experimental results involving this compound.
Caption: Logical diagram for selecting a validation method based on the research objective.
Caption: A simplified pathway illustrating the formation and validation of an this compound complex.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Chiral discrimination studies of (+)-(this compound)-2,3,11,12-tetracarboxylic acid by high-performance liquid chromatography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of mobile phase this compound to improve peak resolution between mono- and divalent metal and amine cations in ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. Crystal structure of (this compound)potassium(I) [(1,2,3,4,5-η)-cycloheptadienyl][(1,2,3-η)-cycloheptatrienyl]cobalt(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ammonium this compound complexes with tetrahedral monoanions: X-ray, thermal and comparative analysis of non-covalent interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. avestia.com [avestia.com]
- 13. researchgate.net [researchgate.net]
- 14. Crown ether - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
18-Crown-6 in comparison to other crown ethers for specific organic syntheses
In the realm of organic synthesis, the careful selection of reagents and catalysts is paramount to achieving desired outcomes with high efficiency and selectivity. Among the diverse array of tools available to chemists, crown ethers have carved out a significant niche, particularly for their ability to facilitate reactions involving inorganic salts in nonpolar organic solvents. At the forefront of this class of compounds is 18-crown-6, a macrocyclic polyether renowned for its exceptional affinity for the potassium cation. This guide provides a comprehensive comparison of this compound with other common crown ethers, supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in making informed decisions for their specific synthetic needs.
The unique capability of crown ethers lies in their structure: a hydrophobic exterior surrounding a hydrophilic cavity lined with oxygen atoms. This arrangement allows them to encapsulate, or "crown," specific metal cations, effectively solubilizing the associated anion in organic media. This sequestration of the cation leaves the anion "naked" and highly reactive, dramatically accelerating reaction rates, particularly in nucleophilic substitution reactions.[1][2] The selectivity of a crown ether is primarily determined by the compatibility between the size of its central cavity and the ionic radius of the cation.[3]
Cation Selectivity and Binding Constants
The efficacy of a crown ether in a given synthesis is intrinsically linked to its ability to selectively bind the cation of the inorganic reagent. As illustrated in the table below, the "size-fit" concept is a reliable predictor of binding affinity. This compound, with its cavity diameter of 2.6-3.2 Å, is perfectly suited to encapsulate the potassium ion (ionic diameter ~2.66 Å), leading to a very high binding constant.[3][4] In contrast, smaller crown ethers like 12-crown-4 and 15-crown-5 exhibit preferential binding for smaller cations such as Li⁺ and Na⁺, respectively.[3]
| Crown Ether | Cavity Diameter (Å) | Principal Cation Affinity | Ionic Diameter (Å) | Log K (Methanol) |
| 12-Crown-4 | 1.2 - 1.5 | Li⁺ | 1.36 | ~2.0 |
| 15-Crown-5 | 1.7 - 2.2 | Na⁺ | 1.94 | ~3.3 |
| This compound | 2.6 - 3.2 | K⁺ | 2.66 | ~6.1 |
| Dibenzo-18-crown-6 | 2.6 - 3.2 | K⁺ | 2.66 | ~4.4 |
| Dicyclohexano-18-crown-6 | 2.6 - 3.2 | K⁺ | 2.66 | ~5.9 |
Data compiled from various sources.
Performance in Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid inorganic salt and an organic substrate in a nonpolar solvent). Crown ethers are highly effective phase-transfer catalysts. The choice of crown ether can significantly impact reaction rates and yields.
The following table summarizes the performance of different crown ethers in the nucleophilic substitution reaction of n-octyl methanesulfonate with various potassium salts in a chlorobenzene-water two-phase system. The data clearly demonstrates the superior performance of crown ethers that effectively complex the potassium cation, such as dicyclohexano-18-crown-6.
| Anion (from KX) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
| CN⁻ | Dicyclohexano-18-crown-6 (5) | 2 | 95 |
| CN⁻ | This compound (5) | 2 | 88 |
| CN⁻ | Dibenzo-18-crown-6 (5) | 2 | 75 |
| I⁻ | Dicyclohexano-18-crown-6 (5) | 1.5 | 98 |
| I⁻ | This compound (5) | 1.5 | 92 |
| I⁻ | Dibenzo-18-crown-6 (5) | 1.5 | 80 |
Data adapted from a comparative study on phase-transfer catalysis.
Experimental Protocols
Williamson Ether Synthesis using this compound
This protocol describes the synthesis of benzyl ethyl ether from benzyl bromide and potassium ethoxide, catalyzed by this compound.
Materials:
-
Potassium ethoxide (1.0 eq)
-
Benzyl bromide (1.0 eq)
-
This compound (0.05 eq)
-
Anhydrous toluene (solvent)
Procedure:
-
To a stirred suspension of potassium ethoxide in anhydrous toluene under an inert atmosphere, add this compound.
-
Heat the mixture to 60 °C until the potassium ethoxide is partially dissolved.
-
Slowly add benzyl bromide to the reaction mixture.
-
Maintain the reaction at 60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography to yield benzyl ethyl ether.
Oxidation of an Alkene using Potassium Permanganate and this compound ("Purple Benzene")
This protocol outlines the oxidation of cyclohexene to cis-1,2-cyclohexanediol using potassium permanganate solubilized in benzene with this compound.[5][6]
Materials:
-
Potassium permanganate (KMnO₄) (1.2 eq)
-
This compound (1.3 eq)
-
Benzene (solvent)
-
Cyclohexene (1.0 eq)
-
Aqueous sodium bisulfite solution
Procedure:
-
In a flask, add this compound to benzene and stir until it dissolves.
-
Add finely ground potassium permanganate to the solution. The mixture will turn a deep purple color as the [K(this compound)]⁺MnO₄⁻ complex forms.[5]
-
Cool the "purple benzene" solution in an ice bath.
-
Slowly add a solution of cyclohexene in benzene to the cooled permanganate solution with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours. The purple color will fade, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite until the brown precipitate dissolves.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude cis-1,2-cyclohexanediol, which can be further purified by recrystallization or chromatography.
Conclusion
This compound is an exceptionally effective and versatile tool in organic synthesis, particularly for reactions involving potassium salts. Its ideal size for complexing the potassium cation leads to the generation of highly reactive "naked" anions in nonpolar organic solvents, resulting in significant rate enhancements and high yields. While other crown ethers such as 12-crown-4 and 15-crown-5 are indispensable for reactions involving lithium and sodium salts, respectively, this compound remains the catalyst of choice for a wide range of potassium-mediated transformations. For reactions where cost is a significant factor, other phase-transfer catalysts like quaternary ammonium salts may be considered, but often with a trade-off in efficiency.[7] The selection of the appropriate crown ether, guided by an understanding of cation selectivity and the specific requirements of the synthesis, is a critical step toward successful and efficient organic transformations.
References
- 1. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. GT Digital Repository [repository.gatech.edu]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. In the presence of this compound, potassium permanganate dissolves i... | Study Prep in Pearson+ [pearson.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. phasetransfercatalysis.com [phasetransfercatalysis.com]
A comparative study of different crown ethers for cation complexation efficiency
For researchers, scientists, and professionals in drug development, the selective binding of cations is a critical aspect of various applications, from ion-selective electrodes to drug delivery systems. Crown ethers, a class of macrocyclic polyethers, have demonstrated remarkable efficacy in this domain. This guide provides a comparative study of different crown ethers, focusing on their cation complexation efficiency, supported by experimental data and detailed methodologies.
The ability of a crown ether to selectively bind a specific cation is primarily governed by the principle of "host-guest" chemistry, where the crown ether (host) encapsulates a cation (guest). This interaction is influenced by several factors, including the relative sizes of the crown ether's cavity and the cation's ionic radius, the solvent environment, and the nature of substituents on the crown ether ring. The stability of the resulting complex is quantified by the stability constant (log K), with higher values indicating stronger binding.
Comparative Stability Constants of Crown Ether-Cation Complexes
The following table summarizes the stability constants (log K) for the 1:1 complexation of various crown ethers with alkali metal cations in methanol at 25°C. Methanol is a commonly used solvent for these studies, allowing for a standardized comparison.
| Crown Ether | Cation | Ionic Radius (Å) | Cavity Size (Å) | log K in Methanol |
| 12-Crown-4 | Li⁺ | 0.76 | 1.2 - 1.5 | 2.18 |
| Na⁺ | 1.02 | 1.2 - 1.5 | 1.70 | |
| K⁺ | 1.38 | 1.2 - 1.5 | 1.30 | |
| 15-Crown-5 | Li⁺ | 0.76 | 1.7 - 2.2 | 2.61 |
| Na⁺ | 1.02 | 1.7 - 2.2 | 3.29 | |
| K⁺ | 1.38 | 1.7 - 2.2 | 2.84 | |
| Rb⁺ | 1.52 | 1.7 - 2.2 | 2.20 | |
| Cs⁺ | 1.67 | 1.7 - 2.2 | 1.90 | |
| 18-Crown-6 | Li⁺ | 0.76 | 2.6 - 3.2 | 2.00 |
| Na⁺ | 1.02 | 2.6 - 3.2 | 4.32 | |
| K⁺ | 1.38 | 2.6 - 3.2 | 6.05 | |
| Rb⁺ | 1.52 | 2.6 - 3.2 | 5.38 | |
| Cs⁺ | 1.67 | 2.6 - 3.2 | 4.69 | |
| Dibenzo-18-Crown-6 | Na⁺ | 1.02 | 2.6 - 3.2 | 4.30 |
| K⁺ | 1.38 | 2.6 - 3.2 | 5.00 | |
| Rb⁺ | 1.52 | 2.6 - 3.2 | 4.50 | |
| Cs⁺ | 1.67 | 2.6 - 3.2 | 3.90 |
Note: The stability constants can vary depending on the experimental conditions and the counter-ion present.
Key Factors Influencing Complexation Efficiency
The efficiency of cation complexation by crown ethers is a multifactorial phenomenon. The interplay of these factors dictates the selectivity and stability of the resulting host-guest complex.
As the diagram illustrates, the "size-fit" relationship between the cation's ionic radius and the crown ether's cavity size is a primary determinant of complex stability. For instance, this compound, with a cavity size of 2.6-3.2 Å, exhibits the highest stability constant with the potassium ion (K⁺), which has an ionic radius of 1.38 Å, allowing for an optimal fit. Conversely, smaller or larger cations will form less stable complexes with this compound. The flexibility of the crown ether ring also plays a role, as a more flexible ring can better adapt its conformation to accommodate the guest cation. Substituents on the crown ether can influence its electronic properties and steric hindrance, thereby affecting complexation.
The solvent is another critical factor. Solvents with high polarity and strong solvating ability can compete with the crown ether for the cation, leading to lower stability constants. The charge density of the cation and the nature of its solvation shell also impact the energy required for desolvation and subsequent complexation.
Experimental Protocols for Determining Complexation Efficiency
The quantitative data presented in this guide are typically determined through various experimental techniques. Below are detailed methodologies for two common methods: conductometric and calorimetric titrations.
Conductometric Titration
This method relies on the change in the molar conductivity of a solution as the crown ether-cation complex is formed. The complexed cation generally has a different mobility than the free, solvated cation, leading to a measurable change in the solution's conductance.
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation: Prepare a stock solution of the metal salt (e.g., KCl) in high-purity methanol at a concentration of approximately 1 x 10⁻³ M. Prepare a stock solution of the crown ether (e.g., this compound) in the same solvent at a concentration of about 1 x 10⁻² M.
-
Instrumentation: Use a high-precision conductivity meter and a thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Titration: Place a known volume of the metal salt solution into the titration vessel and measure the initial conductance. Add small, precise aliquots of the crown ether solution to the metal salt solution with continuous stirring. After each addition, allow the system to equilibrate and record the conductance.
-
Data Analysis: Correct the measured conductance for the dilution effect. Plot the molar conductance (Λ) as a function of the molar ratio of the crown ether to the metal ion ([L]/[M]). The stability constant (K) can be determined by fitting the experimental data to a theoretical binding isotherm using non-linear regression analysis.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the enthalpy (ΔH) and entropy (ΔS) of complexation, in addition to the stability constant (K).
Experimental Workflow:
Detailed Protocol:
-
Solution Preparation: Prepare a solution of the crown ether in the desired solvent (e.g., methanol) at a concentration of approximately 0.1-1 mM. Prepare a solution of the metal salt in the same solvent at a concentration 10-20 times higher than the crown ether concentration. Both solutions should be thoroughly degassed to avoid the formation of air bubbles in the calorimeter.
-
Instrumentation: Use an isothermal titration calorimeter with a sample cell volume of approximately 1.4 mL and an injection syringe volume of around 250 µL. Set the experimental temperature (e.g., 25 °C).
-
Titration: Fill the sample cell with the crown ether solution and the injection syringe with the metal salt solution. Perform an initial small injection (e.g., 1 µL) to account for any initial mixing artifacts, followed by a series of larger, equal-volume injections (e.g., 10 µL each) with sufficient time between injections for the thermal signal to return to baseline.
-
Data Analysis: The raw data, a series of heat-flow spikes, is integrated to determine the heat change for each injection. This is then plotted against the molar ratio of the total metal ion concentration to the total crown ether concentration. The resulting binding isotherm is fitted using the instrument's software to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K, ΔH, and the stoichiometry of binding, n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.
18-Crown-6 in Permanganate Oxidations: A Comparative Analysis of Catalytic Efficacy
In the realm of organic synthesis, the oxidation of organic compounds using potassium permanganate (KMnO₄) is a fundamental transformation. However, the inherent insolubility of KMnO₄ in most organic solvents presents a significant challenge. To overcome this, phase transfer catalysts (PTCs) are employed to transport the permanganate ion from the aqueous or solid phase into the organic phase where the reaction occurs. Among the various PTCs, 18-crown-6 has gained prominence. This guide provides a comparative analysis of the effectiveness of this compound against other common PTCs in permanganate oxidations, supported by experimental data and detailed protocols.
Executive Summary
While this compound is an effective phase transfer catalyst for permanganate oxidations, it is not universally the most effective or economical choice. Quaternary ammonium salts, such as cetyltrimethylammonium bromide and tetrabutylammonium bromide (TBAB), often provide comparable or even superior performance in terms of reaction time and yield, at a fraction of the cost. The choice of catalyst is highly dependent on the specific substrate, desired product, and reaction conditions.
Comparative Performance of Phase Transfer Catalysts
The following table summarizes the performance of this compound in comparison to a common quaternary ammonium salt, cetyltrimethylammonium bromide, in the permanganate oxidation of aromatic substrates.
| Substrate | Catalyst | Product | Reaction Time | Yield (%) | Reference |
| Benzyl Alcohol | This compound | Benzaldehyde | 125 min | ~95% | [1][2] |
| Toluene | Cetyltrimethylammonium Bromide | Benzoic Acid | 2 h | 92% | [3] |
Note: Direct comparison is challenging due to variations in reaction conditions across different studies. The data presented is collated from studies using similar substrates to provide a relative performance overview.
In-Depth Look at Catalyst Efficiency
Studies have shown that while this compound effectively solubilizes KMnO₄ in nonpolar solvents like benzene, forming the "purple benzene" reagent, quaternary ammonium salts can achieve similar or better results with significantly reduced reaction times. For instance, the oxidation of various alkylaromatic compounds using cetyltrimethylammonium permanganate was reported to be 15–20 times faster than classical non-catalytic oxidation and also more efficient than using crown ethers, which required 72 hours to achieve yields of 75–80% in early attempts.[3]
Quaternary ammonium salts, possessing a lipophilic cation, facilitate the transfer of the permanganate anion into the organic phase. The efficiency of these catalysts, such as tetrabutylammonium bromide (TBAB) and tricaprylmethylammonium chloride (TCMAC), has been demonstrated in the oxidation of secondary aromatic alcohols to their corresponding ketones in nearly quantitative yields.[4]
Mechanism of Phase Transfer Catalyzed Permanganate Oxidation
The underlying principle for both this compound and quaternary ammonium salts as PTCs in permanganate oxidations is the formation of a lipophilic ion pair that can readily dissolve in the organic phase.
Caption: Generalized mechanism of phase transfer catalyzed permanganate oxidation.
In the case of this compound, the crown ether selectively encapsulates the potassium ion (K⁺), and the resulting [K(this compound)]⁺ complex, along with the MnO₄⁻ anion, becomes soluble in the organic solvent. For quaternary ammonium salts (Q⁺X⁻), an anion exchange occurs at the interface, forming the organic-soluble Q⁺MnO₄⁻ ion pair. This "naked" permanganate ion in the organic phase is a powerful oxidizing agent.
Experimental Protocols
Below are representative experimental protocols for permanganate oxidations using this compound and a quaternary ammonium salt as the phase transfer catalyst.
Oxidation of Benzyl Alcohol to Benzaldehyde using this compound
This protocol is adapted from the study by Jose et al. (2009).[1]
Materials:
-
Benzyl alcohol (0.048 mol)
-
Potassium permanganate (KMnO₄) (0.048 mol)
-
This compound (0.003 mol)
-
Benzene (100 ml)
Procedure:
-
To a solution of 7.6 g of KMnO₄ in 100 ml of benzene in a batch reactor, add 0.7 ml of this compound.
-
Stir the mixture until a clear purple solution is formed.
-
Add 5 ml of benzyl alcohol to the reactor to initiate the reaction.
-
Maintain the reaction at a constant temperature with stirring for 125 minutes.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using HPLC.
Oxidation of Toluene to Benzoic Acid using Cetyltrimethylammonium Bromide
This protocol is based on the procedure described by Vlădoiu et al. (2021).[3]
Materials:
-
Toluene (0.1 mol)
-
Potassium permanganate (KMnO₄) (0.1 mol)
-
Cetyltrimethylammonium bromide (0.3 mmol)
-
Water (250 ml)
Procedure:
-
In a 500 mL flask, combine 10.6 mL of toluene, 15.8 g of KMnO₄, 250 mL of water, and 0.13 g of cetyltrimethylammonium bromide.
-
Stir the reaction mixture vigorously at 85 °C for 2 hours.
-
After the reaction, add 60 mL of benzene to extract the catalyst.
-
Separate the aqueous phase and filter to remove the manganese dioxide (MnO₂).
-
Wash the MnO₂ precipitate with ice water.
-
Acidify the aqueous filtrate with concentrated HCl to a pH of 1-1.5 to precipitate the benzoic acid.
-
Filter the white precipitate of benzoic acid and dry under vacuum.
Conclusion
References
Correlating Experimental and Computational Findings of 18-Crown-6 Binding Energies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental findings and computational validations of 18-crown-6 and its dibenzo derivative (DB18C6) binding energies with various cations. By presenting quantitative data, detailed methodologies, and a logical workflow, this document aims to facilitate a deeper understanding of the molecular recognition processes vital for drug development and other scientific research.
Data Presentation: A Comparative Analysis of Binding Energies
The binding affinity of this compound and its derivatives to cations is a critical parameter that varies significantly with the nature of the cation, the solvent environment, and the specific experimental or computational method employed. The following tables summarize key binding energy data from various studies, providing a direct comparison between experimental measurements and theoretical calculations.
Table 1: Experimental and Computational Gas-Phase Binding Enthalpies (ΔH in kJ mol⁻¹) of Dibenzo-18-crown-6 (DB18C6) with Alkali Metal Cations
| Cation | Experimental (Threshold Collision-Induced Dissociation)[1] | Computational (HF/6-31+G)[1] | Computational (MP2(full)/6-31+G)[1] |
| Na⁺ | -299 ± 26 | -393 | -431 |
| K⁺ | -221 ± 19 | -301 | -322 |
| Rb⁺ | -154 ± 38 | -268 | -289 |
| Cs⁺ | -136 ± 35 | -243 | -259 |
Table 2: Experimental and Computational Gas-Phase Bond Dissociation Free Energies (BDFE, ΔG in kcal/mol) of Dibenzo-18-crown-6 (DB18C6) with Alkali Metal Cations
| Cation | Computational (B3LYP/6-311++G(d,p))[2] |
| Li⁺ | -115.1 |
| Na⁺ | -95.9 |
| K⁺ | -76.8 |
| Rb⁺ | -69.2 |
| Cs⁺ | -62.9 |
Table 3: Experimental and Computational Bond Dissociation Free Energies (BDFE, ΔG in kcal/mol) of Dibenzo-18-crown-6 (DB18C6) with Alkali Metal Cations in Aqueous Solution
| Cation | Experimental[2] | Computational (CPCM model)[2] |
| Li⁺ | -2.1 | -5.2 |
| Na⁺ | -2.2 | -3.5 |
| K⁺ | -2.8 | -5.7 |
| Rb⁺ | -2.1 | -4.4 |
| Cs⁺ | -1.3 | -2.0 |
Experimental and Computational Workflows
The following diagrams illustrate the logical workflow for correlating experimental and computational data in the study of this compound binding energies.
Caption: Workflow for correlating experimental and computational studies of this compound binding energies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of common experimental protocols used to determine the binding energies of this compound with cations.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[3]
Methodology:
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable buffer or solvent.
-
Prepare a solution of the cation salt (e.g., KCl) in the same buffer or solvent at a concentration approximately 10-20 times that of the crown ether.
-
Degas both solutions to prevent the formation of air bubbles during the experiment.
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument.
-
Load the this compound solution into the sample cell and the buffer/solvent into the reference cell.
-
Load the cation salt solution into the injection syringe.
-
-
Titration:
-
Allow the system to equilibrate to the desired temperature.
-
Perform a series of small, sequential injections of the cation solution into the sample cell containing the this compound solution.
-
The instrument records the heat change associated with each injection.
-
-
Data Analysis:
-
The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).
-
The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
UV-Vis Titration
UV-Vis titration can be used to determine the binding constant when the complexation of this compound with a cation results in a change in the UV-Vis absorption spectrum.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound (or a derivative with a chromophore, like dibenzo-18-crown-6) in a suitable solvent.
-
Prepare a stock solution of the cation salt in the same solvent.
-
-
Titration:
-
Place a known concentration of the crown ether solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Incrementally add small aliquots of the cation salt solution to the cuvette.
-
Record the UV-Vis spectrum after each addition, ensuring the solution is well-mixed and has reached equilibrium.
-
-
Data Analysis:
Computational Protocols
Computational chemistry provides valuable insights into the nature of host-guest interactions at an atomic level. Density Functional Theory (DFT) is a widely used method for calculating the binding energies of crown ether-cation complexes.
Density Functional Theory (DFT) Calculations
Methodology:
-
Model Building:
-
Construct the 3D structures of the this compound molecule and the cation of interest using molecular modeling software.
-
Create an initial guess for the geometry of the this compound-cation complex.
-
-
Geometry Optimization:
-
Perform a geometry optimization for the isolated this compound molecule, the isolated cation, and the this compound-cation complex.
-
This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[2][6]
-
For calculations in solution, a continuum solvation model (e.g., CPCM) can be applied to account for the solvent effects.[2][6]
-
-
Energy Calculation:
-
After geometry optimization, perform a single-point energy calculation at a higher level of theory or with a larger basis set if desired to obtain more accurate electronic energies.
-
-
Binding Energy Calculation:
-
The binding energy (BE) is calculated as the difference between the energy of the complex and the sum of the energies of the individual, optimized reactants: BE = E(complex) - [E(this compound) + E(cation)]
-
Corrections for basis set superposition error (BSSE) can also be applied for more accurate results.
-
By systematically applying these experimental and computational protocols, researchers can achieve a robust understanding of the factors governing the binding of cations to this compound, facilitating the design of novel molecules with tailored binding properties for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cbgp.upm.es [cbgp.upm.es]
- 4. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]
- 5. moodle2.units.it [moodle2.units.it]
- 6. researchgate.net [researchgate.net]
A Comparative Review of 18-Crown-6 Complexes: Bridging Experimental and Theoretical Perspectives
For Researchers, Scientists, and Drug Development Professionals
The macrocyclic polyether 18-crown-6 (18C6) has been a subject of intense scientific scrutiny since its discovery, owing to its remarkable ability to selectively form stable complexes with various cations, most notably potassium ions (K⁺). This property has rendered it a cornerstone in the fields of supramolecular chemistry, phase-transfer catalysis, and as a model system for understanding ion transport in biological systems. This guide provides a comprehensive review and comparison of experimental and theoretical studies on this compound complexes, with a focus on providing researchers with the data and methodologies to understand and further explore these fascinating host-guest systems.
At a Glance: Experimental vs. Theoretical Findings
A central theme in the study of this compound complexes is the comparison between experimental observations and theoretical predictions. While experimental techniques provide real-world data on the behavior of these complexes in solution and the solid state, theoretical methods offer a molecular-level understanding of the interactions driving complex formation and stability.
A key point of divergence and convergence lies in the observed cation selectivity. In aqueous solutions, this compound famously exhibits a high selectivity for K⁺, a phenomenon attributed to the complementary sizes of the K⁺ ion and the crown ether's cavity.[1] However, in the gas phase, both experimental and theoretical studies consistently show that the intrinsic binding affinity is strongest for smaller cations like Li⁺ and Na⁺, with a monotonic decrease in binding energy as the cation size increases.[2][3] This highlights the critical role of solvation in dictating the selectivity observed in solution.[2]
Theoretical calculations, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the geometric and electronic structure of these complexes. They allow for the calculation of binding energies and the analysis of orbital interactions, providing insights that are often difficult to obtain experimentally.[3][4]
Quantitative Data Comparison
The following tables summarize key quantitative data from a range of experimental and theoretical studies on this compound complexes with alkali metal cations.
Table 1: Experimental Stability Constants (log K) of this compound Complexes with Alkali Metal Ions in Solution at 25°C
| Cation | Solvent | log K | Reference |
| Na⁺ | Water | 0.80 | [5] |
| K⁺ | Water | 2.03 | [5] |
| Rb⁺ | Water | 1.56 | [5] |
| Cs⁺ | Water | 0.99 | [5] |
| Na⁺ | Methanol | 4.32 | [1] |
| K⁺ | Methanol | 6.10 | [6] |
| Rb⁺ | Methanol | 5.39 | [1] |
| Cs⁺ | Methanol | 4.62 | [1] |
Table 2: Experimental Thermodynamic Parameters for 1:1 Complexation of this compound with Alkali Metal Ions in Methanol at 25°C
| Cation | -ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |
| Na⁺ | 28.5 | -3.8 | [1] |
| K⁺ | 62.3 | -27.6 | [1] |
| Rb⁺ | 53.1 | -22.2 | [1] |
| Cs⁺ | 43.5 | -16.7 | [1] |
Table 3: Comparison of Experimental and Theoretical Gas-Phase Binding Enthalpies (ΔH) in kJ/mol
| Cation | Experimental (TCID) | Theoretical (DFT) |
| Na⁺ | 299 ± 26 | - |
| K⁺ | 221 ± 19 | - |
| Rb⁺ | 154 ± 38 | - |
| Cs⁺ | 136 ± 35 | - |
Note: Experimental values are for Dibenzo-18-crown-6 from Threshold Collision-Induced Dissociation (TCID) experiments.[7] Theoretical values for this compound show a trend of Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺.[3]
Table 4: Key Structural Parameters of the [K(this compound)]⁺ Complex from X-ray Crystallography
| Parameter | Value (Å) | Reference |
| Average K-O bond distance | 2.853 - 2.922 | [8][9] |
| Displacement of K⁺ from the O₆ plane | 0.080 - 0.082 | [8] |
Experimental and Theoretical Methodologies
A variety of techniques are employed to characterize this compound complexes. Below are overviews of the key experimental and theoretical protocols.
Experimental Protocols
1. Conductometric Titration
This method is used to determine the stability constants of complex formation by monitoring the change in the molar conductivity of a metal salt solution upon the addition of the crown ether.
-
Principle: The formation of a host-guest complex alters the mobility of the cation, leading to a change in the solution's conductivity. The stoichiometry and stability constant of the complex can be determined by analyzing the titration curve.[10]
-
Procedure:
-
A solution of the metal salt of known concentration is placed in a conductivity cell.
-
The initial conductance of the solution is measured.
-
A solution of this compound is incrementally added to the cell using a burette.
-
The conductance is recorded after each addition, allowing the solution to equilibrate.
-
The molar conductance is plotted against the molar ratio of crown ether to metal ion. The endpoint, indicating the stoichiometry of the complex, is determined from the break in the curve.[11]
-
The stability constant (K) is calculated by fitting the experimental data to a model that relates the change in molar conductivity to the concentrations of the free and complexed ions.[12]
-
2. Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n).
-
Principle: The heat change upon binding is directly proportional to the amount of complex formed. By titrating the ligand into a solution of the macromolecule (or vice versa), a binding isotherm can be generated.[13]
-
Procedure:
-
The sample cell is filled with a solution of the metal ion of known concentration.
-
The injection syringe is filled with a solution of this compound, typically at a concentration 10-20 times that of the metal ion.
-
A series of small, precisely measured injections of the crown ether solution are made into the sample cell while the temperature is kept constant.
-
The heat change associated with each injection is measured by a sensitive calorimeter.
-
The data are plotted as heat change per injection versus the molar ratio of ligand to metal ion.
-
The resulting titration curve is fitted to a binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n).[14]
-
3. Single-Crystal X-ray Diffraction
This technique provides precise information about the three-dimensional structure of the this compound complexes in the solid state, including bond lengths, bond angles, and conformational details.[8][15]
-
Principle: A crystalline sample is irradiated with X-rays, and the resulting diffraction pattern is used to determine the arrangement of atoms within the crystal lattice.
-
Procedure:
-
Single crystals of the this compound complex are grown from a suitable solvent.
-
A suitable crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.
-
The crystal is rotated, and diffraction data are collected at various angles.
-
The diffraction intensities are processed to solve the crystal structure, which involves determining the positions of all atoms in the unit cell.
-
The structural model is refined to obtain accurate atomic coordinates and geometric parameters.
-
Theoretical Protocols
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to calculate the binding energies and optimized geometries of crown ether complexes.[2][16]
-
Principle: DFT calculates the electronic energy of a system based on its electron density, which is a function of only three spatial coordinates. This is computationally more tractable than solving the many-electron Schrödinger equation directly.
-
Procedure:
-
Model Building: The initial 3D structures of the this compound ligand and the cation are built using molecular modeling software.
-
Geometry Optimization: The geometry of the complex is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[17]
-
Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed to obtain the electronic energy of the complex, the isolated crown ether, and the isolated cation.
-
Binding Energy Calculation: The binding energy (ΔE_bind) is calculated as the difference between the energy of the complex and the sum of the energies of the isolated host and guest: ΔE_bind = E_complex - (E_host + E_guest).
-
Analysis: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to understand the nature of the interactions between the crown ether and the cation.[4]
-
Workflow for Comparative Analysis
The interplay between experimental and theoretical approaches is crucial for a comprehensive understanding of this compound complexes. The following diagram illustrates a typical workflow for such a comparative study.
Caption: A logical workflow illustrating the synergy between experimental and theoretical studies.
Conclusion and Future Directions
The study of this compound complexes continues to be a vibrant area of research, with experimental and theoretical approaches providing complementary and often synergistic insights. While there is generally good qualitative agreement between theory and experiment, particularly regarding structural features, quantitative discrepancies in binding energies highlight the ongoing challenges in accurately modeling solvation effects and complex intermolecular interactions.
For researchers in drug development, the principles governing the stability and selectivity of this compound complexes offer valuable lessons for the design of more complex host molecules for targeted drug delivery and ion channel modulation. Future research will likely focus on the development of more accurate and computationally efficient theoretical models, as well as the application of advanced experimental techniques to study these systems in increasingly complex biological environments. The continued collaboration between experimentalists and theoreticians will be paramount in unlocking the full potential of these remarkable molecules.
References
- 1. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]
- 2. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystal structures of two solvates of (this compound)potassium acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. Crystal structure of (this compound)potassium(I) [(1,2,3,4,5-η)-cycloheptadienyl][(1,2,3-η)-cycloheptatrienyl]cobalt(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Density functional theory study of crown ether–magnesium complexes: from a solvated ion to an ion trap - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. home.iitk.ac.in [home.iitk.ac.in]
Safety Operating Guide
Proper Disposal of 18-Crown-6: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 18-Crown-6 is critical for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, adhering to best practices and regulatory requirements.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling.[1][2] It is harmful if swallowed and can cause serious eye and skin irritation.[3][4][5] Furthermore, prolonged exposure to air and light can lead to the formation of potentially explosive peroxides.[1] When heated to decomposition, it can release acrid smoke and irritating fumes, and may convert to p-dioxane, a substance with a low autoignition temperature and a wide range of explosive limits.[1]
Before handling, it is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All handling should be conducted in a well-ventilated area.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations.[1][2] The following steps provide a general guideline for proper disposal:
-
Consult a Licensed Disposal Company: The primary and recommended method for the disposal of this compound is to engage a licensed hazardous waste disposal company.[4] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
-
Incineration: A common disposal method is incineration.[1] The this compound should be dissolved or mixed with a combustible solvent before being burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Landfill Disposal: An alternative is burial in a licensed landfill specifically designated for chemical and pharmaceutical waste.[1]
-
Container Disposal: Empty containers that held this compound must also be treated as hazardous waste.[1] They should be thoroughly decontaminated. If they cannot be sufficiently cleaned for reuse with the same product, they should be punctured to prevent reuse and then disposed of in an authorized landfill.[1] All labels and warnings should remain on the container until it is cleaned and destroyed.[1]
-
Spill Management: In the event of a spill, immediately remove all ignition sources.[1] Wear protective equipment and prevent the spillage from entering drains or water courses.[1] Sweep up the solid material, taking care to avoid generating dust, and place it in a suitable, closed container for disposal.[2][4]
Note: Do not allow wash water from cleaning or process equipment to enter drains.[1] This water may need to be collected and treated before disposal.[1]
Quantitative Data Summary
While specific quantitative limits for disposal can vary based on local regulations, the following table summarizes key hazard classifications for this compound.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin irritation | Category 2 | H315: Causes skin irritation |
| Eye irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
Recycling and Reuse
While not the standard procedure, the recycling of crown ethers is possible.[6][7] One method involves immobilizing the crown ether on a solid support, which allows for easier separation from the reaction mixture.[6][7] Another approach involves using a two-phase system where the crown ether can be recovered and recharged.[8] These methods are not typically employed in standard laboratory settings due to their complexity.[6][7] It is generally more practical to dispose of the waste through a licensed contractor.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. coordination compounds - Are crown ethers "recycled", typically? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. p2infohouse.org [p2infohouse.org]
Safeguarding Your Research: A Comprehensive Guide to Handling 18-Crown-6
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 18-Crown-6, a valuable macrocyclic ether. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.
This compound is a hazardous substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] It has the potential to form explosive peroxides and may be readily absorbed through the skin.[1][5] Animal studies have indicated potential effects on the central nervous system.[1][6][7][8]
Essential Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling this compound. Consistent and correct use of PPE is the first line of defense against exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use and disposed of properly after handling.[2] | To prevent skin contact, as this compound can cause skin irritation and may be absorbed through the skin.[1][2][4][5] |
| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[2][3][9][10] | To protect against eye irritation or damage from splashes or airborne particles.[1][2][3][4] |
| Skin and Body Protection | A complete laboratory suit that protects against chemicals, or a lab coat with long sleeves.[2][4][10] | To prevent accidental skin exposure.[1][9] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. For situations with potential for dust or aerosol generation, use a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges.[2][4][11] | To prevent respiratory tract irritation.[1][2][4] |
Operational Protocol for Handling this compound
A systematic approach to handling this compound is crucial for safety. The following step-by-step protocol outlines the key stages of the handling process, from preparation to disposal.
Step 1: Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1][2][5]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Material Inspection: Long-term contact with air and light can lead to the formation of potentially explosive peroxides.[1] Inspect containers for any signs of peroxide formation. Purchases should be managed to ensure the chemical is used before peroxides can form.[1]
-
Avoid Incompatibles: Keep this compound away from strong oxidizing agents and strong acids.[1][9]
Step 2: Handling the Compound
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Avoid Dust and Contact: Take care to avoid the formation of dust.[2][9] Avoid all personal contact with the substance, including inhalation and direct contact with skin and eyes.[1][5]
-
Hygiene Practices: Do not eat, drink, or smoke in the designated work area.[3][4][9] Wash hands thoroughly with soap and water after handling and before leaving the work area.[3][4][9]
Step 3: In Case of Accidental Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[2] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[10] Call a poison control center or seek immediate medical attention.[2][9]
Step 4: Spill Management
-
Evacuate: Alert personnel in the immediate area.
-
Control: Remove all sources of ignition.[1]
-
Containment: Wearing appropriate PPE, sweep or shovel the spilled material into a suitable, closed container for disposal. Avoid creating dust.[2][4][9]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is a critical final step to ensure environmental safety and regulatory compliance.
-
Waste Characterization: All waste containing this compound should be treated as hazardous waste.
-
Disposal Method: Do not empty into drains.[3][9] The recommended method of disposal is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] This may involve incineration in a licensed facility, potentially after mixing with a combustible solvent, or burial in a specifically licensed landfill for chemical waste.[1][2]
-
Container Disposal: Empty containers should be decontaminated before disposal.[1] Dispose of as unused product in accordance with local, state, and federal regulations.[2]
-
Consult Authorities: Always consult with your institution's environmental health and safety department and local waste management authorities to ensure compliance with all regulations.[1]
Handling Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemos.de [chemos.de]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Behavioral and neuropharmacological toxicology of the macrocyclic ether this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apparent Oral Toxicity of this compound in Dogs [jstage.jst.go.jp]
- 8. The Synthesis method and Toxicity of 18-Crown-6_Chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. This compound = 99.0 17455-13-9 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
